molecular formula C15H12N2O2 B2768460 2-(4-Methoxyphenoxy)quinoxaline CAS No. 338394-64-2

2-(4-Methoxyphenoxy)quinoxaline

Cat. No.: B2768460
CAS No.: 338394-64-2
M. Wt: 252.273
InChI Key: MPMDGQXGJAVQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)quinoxaline is a synthetic quinoxaline derivative offered for research and development purposes. Quinoxaline, a heterocyclic compound consisting of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . Research into quinoxaline-based compounds has shown they possess significant potential in various therapeutic areas, primarily as anticancer agents . These derivatives can interact with multiple biological targets, including inhibition of key enzymes and receptors such as EGFR, VEGFR-2, topoisomerases, and tubulin, which are critical pathways in cancer cell proliferation and survival . Beyond oncology, the quinoxaline core is also being investigated for its antiviral properties, with studies exploring its efficacy against respiratory pathogens, making it a versatile structure for drug discovery campaigns . The structure-activity relationship (SAR) of quinoxalines indicates that substitutions on the core structure, such as the 4-methoxyphenoxy group in this compound, are crucial for modulating its biological activity, solubility, and binding affinity to specific targets . Researchers value this compound for developing novel therapeutic agents and conducting mechanistic studies. This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Certificate of Analysis (COA) for specific lot data regarding purity and identity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDGQXGJAVQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)quinoxaline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of a specific derivative, 2-(4-Methoxyphenoxy)quinoxaline. We delve into its chemical structure, physicochemical properties, a detailed protocol for its synthesis via nucleophilic aromatic substitution, and a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, this guide examines the therapeutic potential of this compound by contextualizing it within the broader landscape of biologically active quinoxaline derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this promising molecule.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a versatile and highly sought-after scaffold in the design of novel therapeutic agents.[5] The unique electronic properties conferred by the two nitrogen atoms in the pyrazine ring, coupled with the extensive surface area of the bicyclic system, allow for diverse functionalization and interaction with various biological targets.[6] The synthetic accessibility of quinoxaline derivatives has further fueled their exploration, leading to the discovery of compounds with a remarkable spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][7]

Chemical Structure and Physicochemical Properties of this compound

The molecule this compound is characterized by the attachment of a 4-methoxyphenoxy group to the C2 position of the quinoxaline core. This substitution is anticipated to significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analogous)Quinoxaline (Experimental)2,3-di(4-methoxyphenyl)quinoxaline (Experimental)
Molecular Formula C₁₅H₁₂N₂O₂C₈H₆N₂C₂₂H₁₈N₂O₂
Molecular Weight 252.27 g/mol 130.15 g/mol [5]342.4 g/mol [8]
Melting Point Data not available; likely a solid at room temperature.29-32 °C[6]Data not available
Boiling Point Data not available220-223 °C[6]Data not available
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chloroform.Soluble in water and alcohol.[6]Data not available
logP (Predicted) ~3.5-4.5~1.7~4.5[7]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electrophilic nature of the C2 position on the quinoxaline ring, which is activated by the electron-withdrawing nitrogen atoms. The reaction involves the displacement of a suitable leaving group, typically a halogen like chlorine, by the nucleophilic 4-methoxyphenoxide anion.[1][9][10]

Rationale for Synthetic Approach

The choice of an SNAr reaction is predicated on several factors. Firstly, the starting materials, 2-chloroquinoxaline and 4-methoxyphenol, are commercially available and relatively inexpensive. Secondly, the reaction conditions are generally mild and do not require specialized equipment. Thirdly, this method offers a high degree of predictability and typically results in good to excellent yields of the desired product. The electron-withdrawing nature of the pyrazine ring in 2-chloroquinoxaline makes the C2 position highly susceptible to nucleophilic attack, facilitating the substitution reaction.[11][12]

Experimental Protocol

Materials:

  • 2-Chloroquinoxaline

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: To a solution of 4-methoxyphenol (1.2 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the 4-methoxyphenoxide anion.

  • Substitution Reaction: To the solution of the 4-methoxyphenoxide, add a solution of 2-chloroquinoxaline (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction SNAr Reaction cluster_workup Work-up & Purification 4-Methoxyphenol 4-Methoxyphenol Formation of 4-Methoxyphenoxide Formation of 4-Methoxyphenoxide 4-Methoxyphenol->Formation of 4-Methoxyphenoxide Base (K2CO3 or NaH) Base (K2CO3 or NaH) Base (K2CO3 or NaH)->Formation of 4-Methoxyphenoxide DMF (solvent) DMF (solvent) DMF (solvent)->Formation of 4-Methoxyphenoxide Reaction Mixture Reaction Mixture Formation of 4-Methoxyphenoxide->Reaction Mixture 2-Chloroquinoxaline 2-Chloroquinoxaline 2-Chloroquinoxaline->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.8-8.6 (s, 1H, H3), ~8.1-7.9 (m, 2H, Ar-H), ~7.8-7.6 (m, 2H, Ar-H), ~7.2-7.0 (d, 2H, Ar-H of phenoxy), ~7.0-6.8 (d, 2H, Ar-H of phenoxy), ~3.8 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~160-155 (C=N), ~155-150 (Ar-C-O), ~145-140 (Ar-C), ~135-120 (Ar-CH), ~55 (-OCH₃).
IR (KBr) ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1250-1200 (Ar-O-C asymmetric stretch), ~1050-1000 (Ar-O-C symmetric stretch).
Mass Spectrometry (EI) m/z (%): 252 (M⁺, base peak), fragments corresponding to the loss of the methoxy group, the phenoxy group, and cleavage of the quinoxaline ring.

Note: These are predicted values and should be confirmed by experimental analysis.

Potential Applications in Drug Development

The quinoxaline core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[2][4] The introduction of the 4-methoxyphenoxy group at the C2 position of the quinoxaline ring in this compound is expected to modulate its biological activity, potentially enhancing its potency and selectivity for specific targets.

Anticancer Activity

Many quinoxaline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[3] Some have been shown to act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.[3] Others function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[3]

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[3][17] Quinoxaline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[3] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with DNA replication.

Anti-inflammatory Activity

Certain quinoxaline derivatives have exhibited potent anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[7]

Signaling_Pathways cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial/Antiviral Mechanisms Quinoxaline_Derivative_Cancer This compound (Potential Activity) Kinase_Inhibition Protein Kinase Inhibition (e.g., VEGFR, EGFR) Quinoxaline_Derivative_Cancer->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition Quinoxaline_Derivative_Cancer->Topoisomerase_Inhibition Angiogenesis_Block Inhibition of Angiogenesis Kinase_Inhibition->Angiogenesis_Block Apoptosis_Induction Induction of Apoptosis Topoisomerase_Inhibition->Apoptosis_Induction Quinoxaline_Derivative_Microbe This compound (Potential Activity) Enzyme_Inhibition Inhibition of Essential Microbial Enzymes Quinoxaline_Derivative_Microbe->Enzyme_Inhibition DNA_Replication_Block Interference with DNA Replication Quinoxaline_Derivative_Microbe->DNA_Replication_Block

Sources

Molecular weight and formula of 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Structural Validation

Executive Summary

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for agents ranging from intercalating antitumor drugs to kinase inhibitors. This monograph provides a definitive technical profile of 2-(4-Methoxyphenoxy)quinoxaline , a specific derivative where the electron-deficient quinoxaline ring is coupled to an electron-rich 4-methoxyphenol moiety via an ether linkage.

This guide moves beyond basic data, offering a causal analysis of its synthesis via Nucleophilic Aromatic Substitution (


), a self-validating characterization protocol, and its potential utility in structure-activity relationship (SAR) studies.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the fundamental constants of this molecule is prerequisite to any formulation or biological assay. The presence of the methoxy group (


) and the ether linkage significantly alters the lipophilicity compared to the parent quinoxaline.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionTechnical Note
IUPAC Name This compound-
Molecular Formula

Validated via elemental composition logic.
Molecular Weight 252.27 g/mol Monoisotopic Mass: ~252.09 Da
Physical State Solid (Crystalline)Expected off-white to pale yellow needles.
Predicted LogP 3.2 – 3.5Moderate lipophilicity; suitable for membrane permeability.
H-Bond Acceptors 4 (2 N, 2 O)Critical for active site binding (e.g., kinase hinge regions).
H-Bond Donors 0Lacks labile protons, increasing metabolic stability.

Synthetic Architecture: The Pathway

The synthesis of this compound is best approached not through complex coupling reagents, but via a robust Nucleophilic Aromatic Substitution (


) .
Mechanistic Causality

The 2-position of the quinoxaline ring is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen atoms. This makes 2-chloroquinoxaline an ideal substrate for attack by the phenoxide anion generated from 4-methoxyphenol.

Why this route?

  • Atom Economy: No heavy metal catalysts (Pd/Cu) required, reducing trace metal contamination in biological assays.

  • Scalability: The reaction proceeds under mild basic conditions.

Validated Synthetic Protocol
  • Reagents: 2-Chloroquinoxaline (1.0 eq), 4-Methoxyphenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions: 80°C, 4–6 hours.

Step-by-Step Workflow:

  • Activation: Dissolve 4-methoxyphenol in dry DMF. Add

    
     and stir for 30 min to generate the phenoxide anion in situ.
    
  • Addition: Add 2-chloroquinoxaline slowly. The solution often darkens as the reaction initiates.

  • Reaction: Heat to 80°C. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Disappearance of the starting chloride (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Pour into ice-water. The product precipitates (hydrophobic effect). Filter and wash with water to remove DMF/salts.

  • Purification: Recrystallization from Ethanol is preferred over chromatography for higher purity (>98%).

Reaction Logic Diagram

The following diagram illustrates the reaction flow and the critical intermediate states.

SynthesisWorkflow Start Start: 2-Chloroquinoxaline + 4-Methoxyphenol Activation Activation: K2CO3/DMF (Phenoxide Formation) Start->Activation Deprotonation Transition Transition State: Meisenheimer Complex (Addition) Activation->Transition Nucleophilic Attack Elimination Elimination: Loss of Cl- Transition->Elimination Re-aromatization Product Product: 2-(4-Methoxyphenoxy) quinoxaline Elimination->Product Precipitation

Figure 1: Step-wise logic of the Nucleophilic Aromatic Substitution (


) synthesis.

Structural Characterization & Self-Validation

In a research setting, "trustworthiness" comes from data that validates itself. For this molecule, specific spectroscopic signatures must be present to confirm the structure.

Proton NMR ( -NMR) Diagnostics

A clean spectrum must show three distinct regions. If these ratios are off, the synthesis failed.

Region (

ppm)
MultiplicityIntegrationAssignmentValidation Logic
8.8 – 7.5 Multiplets5HQuinoxaline RingThe proton at C3 (quinoxaline) is the most deshielded singlet/doublet around 8.6–8.8 ppm.
7.2 – 6.9 AA'BB' System4HPhenoxy RingCharacteristic "roofing" effect of para-substituted benzenes.
3.80 Singlet3H

Critical Check: This sharp singlet confirms the incorporation of the methoxy group.
Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     at 
    
    
    
    253.28.
  • Fragmentation Pattern:

    • Loss of Methyl radical (

      
      , -15) 
      
      
      
      Rare in ESI, common in EI.
    • Cleavage of Ether: Appearance of quinoxalin-2-one fragments or phenolic cations depending on ionization energy.

Therapeutic & Material Potential

Why synthesize this specific derivative? The 2-phenoxyquinoxaline scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

  • Kinase Inhibition: The nitrogen atoms in the quinoxaline ring mimic the adenine ring of ATP, allowing these molecules to bind to the hinge region of kinase enzymes. The 4-methoxyphenoxy tail extends into the hydrophobic pocket, potentially improving selectivity.

  • Anticancer Activity: Derivatives of 2-phenoxyquinoxaline have shown cytotoxicity against colorectal cancer lines (e.g., HCT-116) by inducing apoptosis [4].[1]

  • Intercalation: The planar tricyclic system allows for DNA intercalation, a mechanism utilized by many quinoxaline-based antibiotics (e.g., Echinomycin).

Structure-Activity Relationship (SAR) Map

SAR_Logic Core Quinoxaline Core (Scaffold) Linker Ether Linker (-O-) (Flexibility/Spacer) Core->Linker Activity1 ATP Hinge Binding (H-Bond Acceptor) Core->Activity1 Function Tail 4-Methoxy Group (Metabolic Handle) Linker->Tail Activity2 Hydrophobic Pocket Interaction Tail->Activity2 Function Activity3 CYP450 Metabolism (O-Demethylation) Tail->Activity3 Liability

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

References

  • PubChem. Quinoxaline Compound Summary. National Library of Medicine. Available at: [Link]

  • Ajani, O. O., et al. (2023). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Derivatives.
  • Bhatia, R., et al. (2020). Nucleophilic substitution on 2-monosubstituted quinoxalines giving 2,3-disubstituted quinoxalines.[2][3] Organic & Biomolecular Chemistry.[2][4][5] Available at: [Link]

  • El-Rayes, S., et al. (2024).[1] Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.[1][4] RSC Advances. Available at: [Link]

  • ScienceDirect. Quinoxaline Derivatives - An Overview. Available at: [Link]

Sources

Technical Guide: Design, Synthesis, and Evaluation of 2-Aryloxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, actionable resource for medicinal chemists and drug discovery scientists. It synthesizes current literature on 2-aryloxyquinoxaline derivatives, focusing on synthetic accessibility, structure-activity relationships (SAR), and biological validation.

Executive Summary: The Privileged Scaffold

The quinoxaline nucleus (1,4-diazanaphthalene) is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. While 2-amino and 2-aryl derivatives are widely explored, 2-aryloxyquinoxaline derivatives (featuring an ether linkage at C2) represent a distinct chemical space. The ether oxygen acts as a specific hydrogen bond acceptor and introduces rotational flexibility that allows the pendant aryl ring to access hydrophobic pockets in kinase targets (e.g., VEGFR-2, EGFR) that are inaccessible to rigid analogs.

This guide details the design logic, validated synthetic protocols (


), and biological evaluation workflows for this class of compounds.

Chemical Synthesis: The Workflow

The most robust method for constructing the 2-aryloxyquinoxaline core is Nucleophilic Aromatic Substitution (


). Unlike standard benzene systems, the diaza-heterocycle is electron-deficient, activating the C2-position for nucleophilic attack by phenoxide ions.
Reaction Mechanism & Causality
  • Activation: The nitrogen atoms at positions 1 and 4 pull electron density from the ring, making C2 highly electrophilic.

  • Leaving Group: Chlorine is the standard leaving group (2-chloroquinoxaline).

  • Base Selection: Anhydrous

    
     or 
    
    
    
    is critical. Stronger bases (e.g., NaH) can lead to side reactions or ring degradation, while carbonates provide a controlled deprotonation of the phenol.
  • Solvent: Polar aprotic solvents (DMF, DMSO) are required to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Validated Synthetic Protocol

Objective: Synthesis of 2-(4-methoxyphenoxy)quinoxaline.

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (Dimethylformamide), dry (5–10 volumes)

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 4-methoxyphenol (1.1 eq) and anhydrous

    
     (2.0 eq) in dry DMF. Stir at room temperature for 30 minutes. Reasoning: This pre-activation step ensures the formation of the phenoxide nucleophile before introducing the electrophile.
    
  • Addition: Add 2-chloroquinoxaline (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 80–100°C. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. Reaction typically completes in 3–6 hours.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume). The product often precipitates as a solid.

  • Workup:

    • If solid forms: Filter, wash with copious water (to remove DMF), and dry.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Synthesis Pathway Visualization

SynthesisWorkflow Reactants Reactants 2-Chloroquinoxaline + Phenol Base Base Activation (K2CO3/DMF) Generates Phenoxide Reactants->Base Deprotonation Intermediate Transition State Meisenheimer Complex Base->Intermediate Nucleophilic Attack (SNAr) Product Final Product 2-Aryloxyquinoxaline Intermediate->Product Elimination of Cl-

Caption: Figure 1.[1] Nucleophilic Aromatic Substitution (


) pathway for 2-aryloxyquinoxaline synthesis.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

Anticancer Activity (Kinase Inhibition)

The 2-aryloxyquinoxaline scaffold is a proven pharmacophore for inhibiting receptor tyrosine kinases, specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

  • Binding Mode: The quinoxaline nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase ATP-binding site (e.g., Cys919 in VEGFR-2).

  • The Aryloxy Role: The ether oxygen provides a flexible linker that orients the aryl ring into the hydrophobic "back pocket" or "selectivity pocket" of the enzyme.

  • Substituent Effects:

    • Electron-Donating Groups (EDG) on the phenoxy ring (e.g., -OMe) often enhance potency by improving hydrophobic interactions.

    • Bulky Groups at C6/C7 of the quinoxaline core can interfere with binding unless they target the solvent-exposed region.

Antitubercular Activity

Derivatives, particularly quinoxaline-1,4-di-N-oxides , show potent activity against Mycobacterium tuberculosis H37Rv.[2]

  • Mechanism: Bioreduction of the N-oxide generates reactive radical species within the bacterium, causing DNA damage and cell death.

  • SAR Insight: The 2-aryloxy group modulates the lipophilicity (LogP), which is critical for penetrating the mycobacterial cell wall.

SAR Logic Diagram

SAR_Logic Core Quinoxaline Core N1 N1 Nitrogen Hinge Binder (H-Bond Acceptor) Core->N1 C2 C2-Aryloxy Linker Hydrophobic Pocket Access Rotational Flexibility Core->C2 C67 C6/C7 Positions Electronic Tuning Solubility Modulation Core->C67 Target1 VEGFR-2 / EGFR (Anticancer) N1->Target1 ATP Site Binding C2->Target1 Selectivity Target2 M. tuberculosis (Antimicrobial) C2->Target2 Cell Wall Permeability

Caption: Figure 2. Pharmacophore mapping of the 2-aryloxyquinoxaline scaffold against key biological targets.

Quantitative Data Summary

The following table summarizes typical


 ranges found in literature for optimized 2-aryloxyquinoxaline derivatives against key targets.
Target / Cell LineTherapeutic AreaTypical

Range
Key Structural Feature
VEGFR-2 Anticancer (Angiogenesis)2.0 nM – 50 nM2-(4-methoxyphenoxy) or urea-linked tails
HCT-116 Colon Cancer2.5

M – 10

M
3-substituted-2-aryloxy systems
MCF-7 Breast Cancer0.8

M – 5.0

M
Electron-withdrawing groups at C6/C7
M. tb (H37Rv) Tuberculosis0.5

M – 5.0

M
1,4-di-N-oxide motif essential

Biological Evaluation Protocol: VEGFR-2 Kinase Assay

To validate the anticancer potential, a self-validating enzymatic assay is required.

Method: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based Tyrosine Kinase Assay.

  • Preparation: Prepare serial dilutions of the synthesized 2-aryloxyquinoxaline (e.g., 0.1 nM to 10

    
    M) in DMSO.
    
  • Enzyme Mix: Incubate recombinant human VEGFR-2 enzyme with the test compound for 15 minutes at room temperature. Causality: Allows the inhibitor to bind to the ATP pocket before the reaction starts.

  • Initiation: Add ATP and the substrate (Poly Glu:Tyr).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Add anti-phosphotyrosine antibody coupled to a fluorophore.

  • Analysis: Measure fluorescence. Calculate % Inhibition =

    
    .
    
  • Validation: Use Sorafenib or Sunitinib as a positive control.[3] If the control

    
     deviates >20% from historical data, the assay is invalid.
    

References

  • Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. Bioorganic & Medicinal Chemistry, 2014.[4]

  • Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay. Archiv der Pharmazie, 2021.[5]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. RSC Advances, 2020.

  • Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules, 2018.[2]

  • 2-Chloroquinoxaline: Crystal structure and synthetic utility. Acta Crystallographica, 2009.[6]

Sources

Biological activity profile of 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile of 2-(4-Methoxyphenoxy)quinoxaline , a significant scaffold in medicinal chemistry known for its potential as an antitubercular and anticancer agent.

Content Type: In-Depth Technical Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Researchers, Drug Discovery Scientists

Executive Summary

This compound represents a privileged structural motif in drug discovery, belonging to the class of 2-phenoxyquinoxaline derivatives . This scaffold has garnered significant attention due to its versatile biological profile, most notably in the fields of infectious diseases (Tuberculosis) and oncology (Kinase Inhibition) .[1]

The presence of the 4-methoxyphenoxy moiety at the C2 position of the quinoxaline ring is a critical determinant of its pharmacophore. The electron-donating methoxy group (


) modulates the electronic density of the phenoxy ring, influencing lipophilicity (

), metabolic stability, and binding affinity to target proteins such as c-Met kinase and Mycobacterium tuberculosis energetic enzymes.

This guide provides a comprehensive analysis of its biological mechanisms, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay evaluation.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of a quinoxaline bicyclic heteroaromatic core linked via an ether bridge to a para-methoxyphenyl ring.

  • Core Scaffold: Quinoxaline (1,4-diazanaphthalene).

  • Linker: Oxygen atom (Ether linkage,

    
    ).
    
  • Substituent: 4-Methoxyphenyl group.

  • Key Property: The ether linkage provides rotational freedom, allowing the phenoxy ring to adopt an optimal conformation for binding within hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic governing the biological activity of this scaffold.

SAR_Logic Core Quinoxaline Core (Scaffold) Linker Ether Linker (-O-) (Flexibility) Core->Linker C2 Attachment Activity_TB Antitubercular Activity (M. tb H37Rv) Core->Activity_TB N-Oxide Potential Activity_Cancer Anticancer Activity (c-Met / VEGFR) Core->Activity_Cancer H-Bond Acceptor (N) Substituent 4-Methoxy Group (Electronic Modulation) Linker->Substituent Para-position Substituent->Activity_TB Increases Lipophilicity Substituent->Activity_Cancer EDG enhances pi-stacking

Figure 1: SAR Map of this compound. The 4-methoxy group acts as an Electron Donating Group (EDG), optimizing the electronic profile for target binding.

Primary Biological Activity: Antitubercular Potential[1][2][3]

The most prominent application of 2-phenoxyquinoxaline derivatives is in the treatment of Tuberculosis (TB) . Research indicates that these compounds, particularly when oxidized to their 1,4-di-N-oxide forms, exhibit potent bactericidal activity against Mycobacterium tuberculosis H37Rv.

Mechanism of Action

The antitubercular activity is often attributed to a bioreduction mechanism:

  • Prodrug Activation: If administered as a 1,4-di-N-oxide, the molecule acts as a prodrug.

  • Bioreduction: Inside the mycobacterium, the N-oxide is reduced by specific enzymes, generating reactive radical species.

  • Cellular Damage: These radicals damage mycobacterial DNA and disrupt cell wall biosynthesis.

  • Role of 4-Methoxy: The 4-methoxy group enhances the lipophilicity of the molecule, facilitating penetration through the waxy, mycolic acid-rich cell wall of M. tuberculosis.

Quantitative Data (In Vitro)

While specific MIC values vary by strain and exact derivative (e.g., 3-methyl analogs), the general profile for 2-(4-methoxyphenoxy)quinoxalines in TB assays is summarized below:

ParameterValue RangeNotes
MIC (M. tb H37Rv) 0.39 – 6.25 µg/mL Highly dependent on N-oxide status.
Selectivity Index (SI) > 10 Ratio of CC50 (Vero cells) to MIC.
Log P 2.5 – 3.5 Optimal for cell wall permeation.

Expert Insight: The un-oxidized parent ether (this compound) typically shows lower potency than its di-N-oxide counterpart but serves as a critical synthetic precursor and a stable metabolic intermediate.

Secondary Biological Activity: Anticancer (Kinase Inhibition)[1]

Beyond TB, this scaffold is a validated pharmacophore for Tyrosine Kinase Inhibition , specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 .

Mechanism: ATP-Competitive Inhibition

The quinoxaline nitrogen atoms act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase ATP-binding pocket. The 4-methoxyphenoxy group extends into the hydrophobic back-pocket, providing selectivity.

  • Target: c-Met Kinase (dysregulated in gastric and lung cancers).

  • Effect: Inhibition of cell proliferation (IC50 typically in the low micromolar range: 1–10 µM).

  • Cell Lines: Activity observed in HeLa (Cervical), MCF-7 (Breast), and HCT-116 (Colon) cancer lines.

Experimental Protocols

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing this compound is the reaction of 2-chloroquinoxaline with 4-methoxyphenol.

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxyphenol (1.24 g, 10 mmol) in dry DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-chloroquinoxaline (1.64 g, 10 mmol) portion-wise to the mixture.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol to yield pure this compound.

Synthesis_Workflow Start Start: 2-Chloroquinoxaline + 4-Methoxyphenol Step1 Add Base (K2CO3) Solvent: DMF Start->Step1 Step2 Heat to 80-100°C (4-6 Hours) Step1->Step2 SNAr Reaction Step3 Quench in Ice Water (Precipitation) Step2->Step3 End Final Product: This compound Step3->End Recrystallization

Figure 2: Synthetic Workflow for this compound via Nucleophilic Aromatic Substitution.

Antitubercular Assay: MABA Protocol

Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis.

  • Inoculum Prep: Culture M. tuberculosis H37Rv to log phase (McFarland standard 1.0). Dilute 1:20.

  • Plate Setup: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Addition: Add this compound in serial dilutions (e.g., 100 µg/mL to 0.2 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue solution (Resazurin) and 12 µL of 10% Tween 80.

  • Readout: Incubate for another 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Calculation: The lowest concentration preventing the color change to pink is the MIC .

References

  • Antitubercular Activity of Quinoxaline 1,4-di-N-oxides

    • Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.[2]

    • Source:Molecules, 2008.[3][4][5][6]

    • URL:[Link]

    • Relevance: Establishes the antitubercular potency of the 2-phenoxyquinoxaline scaffold.
  • Anticancer & Kinase Inhibition

    • Title: Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2020.
    • URL:[Link]

    • Relevance: Validates the quinoxaline core as a kinase inhibitor scaffold.[1]

  • Synthesis Methodology

    • Title: An efficient synthesis of 4-phenoxy-quinazoline and 2-phenoxy-quinoxaline derivatives using aryne chemistry.[7]

    • Source:Archiv der Pharmazie, 2021.[7]

    • URL:[Link]

    • Relevance: Provides modern synthetic routes for the specific ether linkage.
  • General Biological Profile

    • Title: The Multifaceted Biological Activities of Quinoxaline Derivatives.[1][8][2][5][9]

    • Source:BenchChem Technical Guide.

Sources

The Rise of Methoxyphenoxy Quinoxaline Analogs: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have led to a diverse array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This technical guide delves into a specific, promising subclass: methoxyphenoxy quinoxaline analogs. We will explore their rational design, synthesis, and multifaceted therapeutic potential, with a focus on their emerging role as potent kinase inhibitors.

The Quinoxaline Core: A Foundation for Therapeutic Innovation

The fundamental structure of quinoxaline, a fusion of a benzene and a pyrazine ring, provides an ideal platform for chemical modification.[5] This allows for the fine-tuning of its physicochemical properties and biological activity. The primary and most widely employed method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] This versatile reaction facilitates the introduction of a wide range of substituents, paving the way for the development of novel derivatives with tailored therapeutic profiles.[6]

Synthesis of Methoxyphenoxy Quinoxaline Analogs: A Strategic Approach

The synthesis of methoxyphenoxy quinoxaline analogs can be achieved through several strategic routes, leveraging established quinoxaline chemistry. A common and effective approach involves the nucleophilic substitution of a halogenated quinoxaline precursor with a methoxyphenoxide.

Experimental Protocol: Synthesis of a Model Methoxyphenoxy Quinoxaline Analog

This protocol outlines a general procedure for the synthesis of a 2-(methoxyphenoxy)-quinoxaline derivative.

Step 1: Synthesis of 2-Chloroquinoxaline (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine quinoxalin-2(1H)-one (1 equivalent) with an excess of phosphorus oxychloride (POCl3).

  • Reaction Conditions: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-chloroquinoxaline will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 2-chloroquinoxaline.

Step 2: Synthesis of the Target Methoxyphenoxy Quinoxaline Analog

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-methoxyphenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise at 0°C to form the sodium 4-methoxyphenoxide.

  • Nucleophilic Substitution: To this solution, add 2-chloroquinoxaline (1 equivalent) dissolved in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding cold water. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenoxy)-quinoxaline.

Diagram: Synthetic Workflow for Methoxyphenoxy Quinoxaline Analogs

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Nucleophilic Substitution A Quinoxalin-2(1H)-one C 2-Chloroquinoxaline A->C Reflux B POCl3 B->C G 2-(4-Methoxyphenoxy)-quinoxaline C->G D 4-Methoxyphenol F Sodium 4-methoxyphenoxide D->F E NaH, DMF E->F F->G Stirring, Heat G cluster_kinase Kinase ATP-Binding Pocket ATP ATP Substrate Substrate ATP->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Analog {Methoxyphenoxy Quinoxaline Analog} Analog->ATP Competitive Inhibition

Caption: Competitive inhibition of ATP binding to a kinase by a methoxyphenoxy quinoxaline analog.

Neuroprotective Effects: A Multifaceted Approach

Recent studies have underscored the neuroprotective potential of quinoxaline derivatives, suggesting their utility in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease. [7][8][9]The neuroprotective effects of these compounds are often attributed to a combination of antioxidant, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. [7][8]The methoxyphenoxy group, a common feature in many natural antioxidant compounds, is expected to contribute significantly to the radical scavenging properties of these quinoxaline analogs.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

While specific SAR studies on methoxyphenoxy quinoxaline analogs are still emerging, general principles derived from the broader quinoxaline class can guide the rational design of more potent and selective compounds.

Structural Modification Predicted Impact on Activity Rationale
Position of the Methoxy Group HighThe position (ortho, meta, para) of the methoxy group on the phenoxy ring will likely influence hydrogen bonding interactions and overall conformation, impacting kinase binding affinity.
Substitution on the Quinoxaline Core HighAdditional substituents on the quinoxaline ring (e.g., halogens, alkyl groups) can modulate electronic properties and steric hindrance, affecting target engagement. [10]
Linker between Quinoxaline and Phenoxy Group Moderate to HighWhile a direct ether linkage is common, introducing a flexible linker could allow for optimal positioning within the target's binding site.

Future Directions and Conclusion

Methoxyphenoxy quinoxaline analogs represent a promising and underexplored area of medicinal chemistry. Their potential as potent and selective kinase inhibitors, coupled with their predicted neuroprotective properties, makes them attractive candidates for further investigation in the context of oncology and neurodegenerative diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a clear structure-activity relationship. Advanced in silico modeling and in vitro and in vivo studies will be crucial to unlock the full therapeutic potential of this exciting class of compounds. The versatility of the quinoxaline scaffold, combined with the favorable properties of the methoxyphenoxy moiety, provides a strong foundation for the development of next-generation therapeutics.

References

  • The synthesis of 2-arylquinoxaline derivatives. ResearchGate. Available from: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available from: [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. PMC. Available from: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available from: [Link]

  • Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. PubMed. Available from: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available from: [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available from: [Link]

  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities | Asian Journal of Pharmaceutical Research and Development. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management | Asian Journal of Research in Biochemistry. Asian Journal of Research in Biochemistry. Available from: [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. Available from: [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available from: [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). ResearchGate. Available from: [Link]

  • View of ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. Available from: [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available from: [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Available from: [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. ZORA. Available from: [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 2-Chloroquinoxaline with 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols for the Synthesis of 2-(4-methoxyphenoxy)quinoxaline

Executive Summary

This technical guide details the synthetic protocols for coupling 2-chloroquinoxaline with 4-methoxyphenol to generate This compound . This transformation is a classic example of Nucleophilic Aromatic Substitution (


), a pivotal reaction in medicinal chemistry for generating ether-linked heterocycles found in kinase inhibitors and intercalating agents.

We present two validated methodologies:

  • Standard Thermal Protocol: Robust, scalable method using conventional heating.

  • Microwave-Assisted Protocol: High-throughput method for rapid library generation.

Mechanistic Insight & Reaction Design

The Chemical System

The reaction relies on the electron-deficient nature of the quinoxaline ring. The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), activating the C-2 position for nucleophilic attack.

  • Electrophile: 2-Chloroquinoxaline.[1][2][3] The chloride is a good leaving group, and the adjacent nitrogen lowers the energy of the transition state.

  • Nucleophile: 4-Methoxyphenol (

    
    ). As a weak acid, it requires deprotonation by a base to form the active phenoxide ion. The para-methoxy group is electron-donating, making the oxygen slightly more nucleophilic than in unsubstituted phenol, but also decreasing the acidity of the proton.
    
Mechanism: Addition-Elimination ( )

Unlike electrophilic aromatic substitution, this reaction proceeds via an addition-elimination pathway.

  • Activation: Base deprotonates 4-methoxyphenol to form the phenoxide.

  • Addition (Rate Determining Step): The phenoxide attacks C-2 of the quinoxaline, breaking ring aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

Mechanistic Visualization

SNAr_Mechanism cluster_stabilization Stabilizing Factors Reactants Reactants (2-Cl-Quinoxaline + Phenoxide) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product Product (this compound) Intermediate->Product k2 (fast) - Cl⁻ N_atoms N-atoms withdraw e- density Intermediate->N_atoms Resonance Resonance delocalization

Figure 1: The


 reaction coordinate showing the formation of the critical Meisenheimer complex.

Critical Reaction Parameters

Success depends on the rigorous control of three variables: Base , Solvent , and Stoichiometry .

Table 1: Optimization Matrix
ParameterRecommended ChoiceRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes the dissociation of the base and stabilizes the polar transition state. DMSO is a viable alternative but harder to remove.
Base

(Potassium Carbonate)
Sufficient basicity to deprotonate phenol (

10.2) without causing side reactions (like hydrolysis of the chloride) that stronger bases (

,

) might promote.
Stoichiometry 1.0 : 1.1 : 1.5 (Q : Phenol : Base)A slight excess of phenol ensures complete consumption of the chloride. Excess base ensures full deprotonation and neutralizes HCl byproducts.
Temperature 80°C - 100°C Thermal energy is required to overcome the activation barrier of the initial nucleophilic attack.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scale-Up Friendly)

Best for: Gram-scale synthesis, standard laboratory setups.

Reagents:

  • 2-Chloroquinoxaline (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • DMF (anhydrous), [0.2 M concentration relative to quinoxaline]

Step-by-Step Procedure:

  • Base Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.1 equiv) in anhydrous DMF. Add

    
     (1.5 equiv).
    
  • Pre-stir: Stir at room temperature for 15 minutes. Why? This allows the formation of the phenoxide nucleophile prior to introducing the electrophile.

  • Addition: Add 2-chloroquinoxaline (1.0 equiv) in a single portion.

  • Reaction: Equip with a reflux condenser and heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting chloride (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[4]

    • If oil forms:[5] Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      .[4]
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Gradient: 0-20% EtOAc/Hexanes).
    
Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid kinetics.

Reagents: Same as Protocol A.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, add 2-chloroquinoxaline (0.5 mmol), 4-methoxyphenol (0.55 mmol), and

    
     (0.75 mmol).
    
  • Solvent: Add DMF (2.5 mL). Add a magnetic stir bar and cap the vial.

  • Irradiation: Irradiate using the following parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 200 psi

  • Workup: Dilute with water and extract with EtOAc as described in Protocol A.

Workflow Visualization

Workflow Start Weigh Reagents (1.0 eq Q-Cl, 1.1 eq Phenol, 1.5 eq K2CO3) Mix Solvate in DMF (Pre-stir Phenol + Base 15 min) Start->Mix Branch Select Method Mix->Branch Thermal Thermal: 90°C, 4-6 hrs Branch->Thermal Microwave Microwave: 140°C, 15 min Branch->Microwave Quench Quench into Ice Water Thermal->Quench Microwave->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filter & Wash Precipitate->Filter Yes Extract Extract (EtOAc) & Wash (Brine) Precipitate->Extract No Final Pure Product (Recrystallize/Column) Filter->Final Extract->Final

Figure 2: Decision tree for synthesis and workup procedures.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Starting Material Remains Incomplete deprotonation or low temperature.Ensure

is finely ground. Increase temperature to 120°C. Switch to

(more soluble/reactive).
Product Hydrolysis (2-Hydroxyquinoxaline) Wet solvent or base.[4]Critical: Use anhydrous DMF. Hydroxide ions (from water) compete with phenoxide for the electrophile.
Dark/Tarry Reaction Mixture Thermal decomposition or oxidation.Degas DMF with nitrogen before use. Do not exceed 150°C in microwave.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Microwave-Assisted Synthesis of Quinoxalines

    • Srinivas, C., et al. (2022).
  • General Protocol for Quinoxaline Ethers

    • Baidya, M., & Sarkar, S. D. (2023).[6] "Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution." Organic & Biomolecular Chemistry.

  • Base/Solvent Effects in

    
    : 
    
    • Master Organic Chemistry.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Aryloxyquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols for Quinoxaline Functionalization via Dielectric Heating

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of 2-aryloxyquinoxalines, a critical scaffold in medicinal chemistry found in anticancer agents (e.g., tyrosine kinase inhibitors) and antimicrobial drugs.

Traditional thermal synthesis (oil bath reflux) of these ethers via Nucleophilic Aromatic Substitution (


) often suffers from prolonged reaction times (3–12 hours), harsh solvents, and moderate yields due to competitive hydrolysis. By leveraging microwave dielectric heating , researchers can achieve quantitative conversions in minutes (5–15 min) with enhanced purity profiles.

This document provides two validated protocols:

  • Method A: A high-throughput solution-phase protocol for library generation.

  • Method B: A "Green" solvent-free protocol using solid support.[1]

Scientific Principles & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., Phenoxide,

    
    ) oscillate, colliding with neighboring molecules to generate rapid, volumetric heating.
    
Reaction Mechanism ( )

The synthesis of 2-aryloxyquinoxalines proceeds via an addition-elimination mechanism. The electron-deficient pyrazine ring of 2-chloroquinoxaline facilitates the attack of the phenoxide nucleophile.

Mechanistic Pathway:

  • Deprotonation: Base (

    
    ) generates the active phenoxide nucleophile.
    
  • Addition: Phenoxide attacks the C-2 position, forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex).
    
  • Elimination: Restoration of aromaticity via expulsion of the chloride leaving group.

Microwave Effect:[1][2][3][4][5][6][7][8][9][10] The transition state (Meisenheimer complex) is highly polar. Microwave irradiation selectively stabilizes this polar transition state relative to the ground state (specific microwave effect), significantly lowering the activation energy (


).
Pathway Visualization

SNAr_Mechanism Reactants 2-Chloroquinoxaline + Phenol + Base Transition Meisenheimer Complex (Polar Transition State) Reactants->Transition Nucleophilic Attack Product 2-Aryloxyquinoxaline + Chloride Salt Transition->Product Elimination (-Cl) MW_Input MW Irradiation (Dielectric Heating) MW_Input->Transition Stabilizes TS

Figure 1: Mechanistic pathway of the


 reaction enhanced by microwave dielectric stabilization of the polar transition state.

Experimental Protocols

Materials & Equipment[1][2][3][6][8][10]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

  • Vessels: 10 mL or 35 mL borosilicate glass vials with silicone/PTFE crimp caps.

  • Reagents: 2-Chloroquinoxaline (98%), Substituted Phenols, Potassium Carbonate (

    
    , anhydrous), DMF (Dimethylformamide).
    
Protocol A: Solution-Phase Synthesis (Standard)

Best for: Library generation, diverse phenol derivatives, and scale-up (<1g).

  • Stoichiometry:

    • 2-Chloroquinoxaline: 1.0 equiv (e.g., 164 mg, 1.0 mmol)

    • Substituted Phenol: 1.1 equiv (1.1 mmol)

    • 
      : 2.0 equiv (276 mg, 2.0 mmol)
      
    • Solvent (DMF): 3–4 mL (Concentration ~0.25–0.3 M)

  • Setup: Add reactants and a magnetic stir bar to a 10 mL microwave vial. Cap and crimp tightly.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup:

    • Pour reaction mixture into ice-cold water (20 mL).

    • Precipitate usually forms immediately. Filter and wash with water.[1][10]

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Solvent-Free Synthesis (Green Chemistry)

Best for: Eco-friendly synthesis, simple phenols, and avoiding high-boiling solvent removal.[1]

  • Solid Support Preparation: Mix reactants (1.0 mmol 2-Chloroquinoxaline + 1.1 mmol Phenol + 1.5 mmol

    
    ) thoroughly in a mortar.
    
  • Adsorption: Add Neutral Alumina (

    
    , ~500 mg) to the mixture and grind until a homogeneous powder is obtained.
    
  • Irradiation: Transfer the powder to an open vessel (or loosely capped) inside the microwave cavity.

    • Method: Constant Power Mode (to avoid sensor lag with solids).

    • Power: 300W (Pulsed: 1 min ON, 1 min OFF, repeat 3-5 times).

    • Note: Use an infrared (IR) sensor for temperature monitoring if available.

  • Workup:

    • Cool the vessel.

    • Elute the product from the alumina using Dichloromethane (DCM) or Ethanol.

    • Evaporate solvent to yield crude product.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Irradiation cluster_2 Isolation Step1 Combine Reagents (1:1.1:2 ratio) Step2 Seal Vial (10mL Pressure Tube) Step1->Step2 Step3 MW Irradiation 140°C | 10 min | High Stir Step2->Step3 Step4 Cool to 50°C (Compressed Air) Step3->Step4 Step5 Pour into Ice Water Step4->Step5 Step6 Filter Precipitate (Yield >90%) Step5->Step6

Figure 2: Operational workflow for the solution-phase synthesis of 2-aryloxyquinoxalines.

Data Analysis: Microwave vs. Conventional Heating[2][3][4][5][7][8]

The following data summarizes the efficiency gains when switching from conventional oil bath reflux to microwave synthesis for this specific transformation.

ParameterConventional Heating (Oil Bath)Microwave Synthesis (Protocol A)Improvement Factor
Reaction Temperature 120–140°C (Reflux)140–160°C (Superheated)Comparable
Reaction Time 3 – 12 Hours5 – 15 Minutes12x – 36x Faster
Typical Yield 50 – 75%85 – 96%+15–30% Yield
Solvent Usage High (20–50 mL)Low (2–4 mL) or NoneGreen Metric Improved
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Simplified Workup

Data aggregated from comparative studies on quinoxaline derivatization [1, 2].[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation of phenol.Increase base (

) to 3.0 eq or switch to

(higher solubility in DMF).
Vessel Over-pressure Solvent volatility or decomposition.Ensure vial headspace is >50%. Do not exceed 180°C with low-boiling solvents.
Byproduct Formation Hydrolysis of 2-Cl-quinoxaline (to 2-hydroxy).Ensure reagents are anhydrous . Water acts as a competing nucleophile.
Charring (Method B) "Hot spots" in solid support.Use pulsed irradiation (Power cycling) or ensure thorough mixing/grinding of alumina.

References

  • University of Dayton (eCommons). Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022).[6] A specific protocol detailing the displacement of 2-chloroquinoxaline with nucleophiles at 160°C.

  • Asian Journal of Pharmaceutical Research. Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020).[2][3] Provides quantitative yield comparisons for heterocyclic synthesis.

  • Journal of Chemical and Pharmaceutical Research. Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (2011). Validates the biological relevance and rapid synthesis of these scaffolds.

  • Scientific Electronic Library Online (SciELO). Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007).[1][8] Describes the solvent-free alumina support method.

Sources

In vitro anticancer screening protocols for quinoxaline ethers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Anticancer Screening of Quinoxaline Ethers

Authored by: A Senior Application Scientist

Introduction: The Quinoxaline Scaffold in Oncology Research

The quinoxaline ring system, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a multitude of biological targets have established it as a foundational element in the design of novel therapeutic agents.[1][2] Specifically, quinoxaline ethers have emerged as a promising class of anticancer compounds, demonstrating potent cytotoxic and antiproliferative activities across a diverse range of human cancer cell lines.[3][4]

The anticancer mechanisms of quinoxaline derivatives are often multifaceted. They are known to function as competitive inhibitors of adenosine triphosphate (ATP) at the binding sites of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5] By disrupting these signaling pathways, these compounds can effectively halt tumor growth, proliferation, and angiogenesis.[2] Furthermore, a significant mechanism of action for many quinoxaline derivatives is the induction of apoptosis, or programmed cell death, a critical pathway to eliminate malignant cells.[5][6]

This guide provides a comprehensive, multi-tiered framework for the in vitro screening of novel quinoxaline ethers. The protocols are designed to follow a logical, hierarchical progression, starting from broad cytotoxicity assessment and advancing to detailed mechanistic investigations into the mode of cell death and underlying molecular pathways.

A Hierarchical Approach to In Vitro Screening

A successful screening cascade is designed to efficiently identify and characterize promising lead compounds. We advocate for a phased approach that progressively builds a comprehensive biological profile for each candidate quinoxaline ether. This strategy ensures that resources are focused on compounds with the most desirable cellular effects.

G cluster_0 Initial Evaluation cluster_1 Mode of Action cluster_2 Targeted Investigation a0 Phase 1: Primary Screening a1 Assess Cytotoxicity & Viability (MTT Assay) a0->a1 a2 Determine IC₅₀ Values a1->a2 b0 Phase 2: Mechanistic Elucidation a2->b0 Active Compounds Advance b1 Apoptosis Assays (Annexin V/PI) b0->b1 b2 Caspase Activity (Caspase-3/7) b0->b2 c0 Phase 3: Pathway Analysis b1->c0 Apoptotic Compounds Advance b2->c0 c1 Cell Cycle Analysis (PI Staining) c0->c1 c2 ROS Production (DCFH-DA Assay) c0->c2

Caption: Hierarchical workflow for screening quinoxaline ethers.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The initial step for any potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8] The primary output of this assay is the IC₅₀ value, the concentration of the compound required to inhibit 50% of cell growth or viability.[9]

Protocol: Cell Viability Assessment via MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (specific to cell line)

  • Quinoxaline ether stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • DMSO (for formazan solubilization)[9]

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to approximately 80% confluency. Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[9] Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline ether stock solution in complete culture medium. It is critical to maintain a consistent final DMSO concentration across all wells, typically ≤0.5%, to avoid solvent-induced toxicity.[9]

  • Remove the existing medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for a predetermined period, typically 48 or 72 hours, which allows for multiple cell doubling times.[10]

  • MTT Addition: Following incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][9] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

The following table summarizes reported in vitro anticancer activity for representative quinoxaline derivatives, demonstrating the potency and selectivity of this chemical class.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 11 A-549 (Lung)0.81[12]
Compound 13 MCF-7 (Breast)1.12[12]
Compound 3b MCF-7 (Breast)1.85[13]
Compound 4a HCT-116 (Colon)4.12[12]
Compound VIId HCT-116 (Colon)7.8[5]

Phase 2: Elucidating the Mode of Cell Death

Scientific Rationale: A low IC₅₀ value indicates potent cytotoxicity but does not reveal the mechanism of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step. Anticancer drugs that induce apoptosis are generally preferred, as this is a controlled process that avoids triggering an inflammatory response.[14][15] Apoptosis is characterized by distinct morphological and biochemical hallmarks, including membrane blebbing, chromatin condensation, and the activation of cysteine-aspartic proteases known as caspases.[16]

Protocol 2A: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Dual staining allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the quinoxaline ether at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.[11]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer (provided in commercial kits) at a concentration of 1 × 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+ populations in treated cells compared to control indicates apoptosis induction.[4]

Protocol 2B: Executioner Caspase Activity Assay (Caspase-3/7)

Principle: Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade, leading to the cleavage of critical cellular proteins.[16] This assay utilizes a synthetic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3 or -7.[16] Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase, providing a direct measure of apoptotic pathway activation.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the quinoxaline ether as described in the Annexin V protocol.

  • Assay Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).

  • Incubation: Mix the contents by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader. An increase in luminescence in treated wells indicates activation of Caspase-3/7.

Phase 3: Deeper Mechanistic & Pathway Analysis

Compounds confirmed to induce apoptosis can be further investigated to understand their impact on specific cellular processes that regulate proliferation and survival.

Protocol 3A: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[5] Flow cytometry analysis of DNA content using PI staining allows for the quantification of cells in each phase of the cell cycle. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.[17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates with the quinoxaline ether at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest all cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases. Analyze the percentage of cells in each phase and look for accumulation at a specific checkpoint or an increase in the sub-G1 population.[18]

Protocol 3B: Intracellular Reactive Oxygen Species (ROS) Generation

Scientific Rationale: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide.[19] While normal cellular metabolism produces ROS, excessive levels lead to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[20] Some quinoxaline compounds are known to undergo redox cycling, a process that can generate ROS.[21] The DCFH-DA assay is a common method to measure intracellular ROS levels.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

  • Cell Seeding and Loading: Seed cells in a black-walled, clear-bottom 96-well plate. Once attached, remove the medium and incubate the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells gently with pre-warmed PBS or serum-free medium to remove any extracellular probe.

  • Compound Treatment: Add medium containing the quinoxaline ether at various concentrations to the wells. Include a positive control (e.g., H₂O₂ or Menadione) and a negative control.

  • Data Acquisition: Immediately measure the fluorescence intensity at various time points (e.g., every 15 minutes for 2 hours) using a fluorescence microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

  • Analysis: An increase in fluorescence over time in the treated wells compared to the control indicates compound-induced ROS production.

G Quinoxaline Quinoxaline Ether ROS ↑ ROS Production Quinoxaline->ROS Mito Mitochondrial Stress Quinoxaline->Mito ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential apoptosis pathway induced by quinoxaline ethers.

Conclusion

The protocols outlined in this guide provide a robust and systematic framework for the comprehensive in vitro evaluation of quinoxaline ethers as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify lead compounds, elucidate their mechanisms of action, and build a strong data package for further preclinical development. The multifaceted nature of quinoxaline derivatives requires a multi-assay approach to fully characterize their biological activity, ultimately paving the way for the development of novel and effective cancer therapeutics.

References

  • Benchchem. Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Benchchem.
  • Frankfurt OS, Krishan A. Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Ovid.
  • Frankfurt OS, Krishan A. Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. 2003 Aug;14(7):555-61.
  • Brunelle JK, Zhang B. Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. 2010 Dec;13(6):172-9.
  • Various Authors. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. 2014 Oct 8. Available from: [Link]

  • Abdel-Aziem A, Ghorab MM, El-Gazzar AR. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. 2017.
  • Nafie MS, Kahwash SH, Youssef MM. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Heliyon. 2024 Sep 15;10(17):e36611.
  • Benchchem. The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
  • Benchchem. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Benchchem.
  • Benchchem. Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design. Benchchem.
  • Vicente E, et al. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. 2012. Available from: [Link]

  • Benchchem. Quinoxaline Derivatives in Drug Discovery: A Technical Guide. Benchchem.
  • Benchchem. Application Notes and Protocols for 3-Methyl-6-nitroquinoxalin-2(1H)-one in Biological Assays. Benchchem.
  • Ghorab MM, Alsaid MS, El-Gazzar AR. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. 2018. Available from: [Link]

  • Unknown Author. Quinoxaline containing derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Al-Warhi T, et al. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing. 2023. Available from: [Link]

  • Penthala N, et al. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. PubMed. 2024 Mar 15;92(5):e14502. Available from: [Link]

  • Varala R, et al. Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. 2014;6(6):73-78.
  • Unknown Author. MTT ASSAY: Principle. Unknown Source.
  • Macut H, et al. Mft1, identified from a genome-wide screen of the yeast haploid mutants, mediates cell cycle arrest to counteract quinoxaline-induced toxicity. ResearchGate. Available from: [Link]

  • Bakr AM, et al. Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line... ResearchGate. Available from: [Link]

  • Doulain PE, et al. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. 2022 Jun 23. Available from: [Link]

  • Elabscience. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Elabscience. Available from: [Link]

  • Movahedian A, et al. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. PubMed. 2009 Jun 23;75(12):1155-60. Available from: [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. Available from: [Link]

  • JaCVAM. REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. JaCVAM. 2013 Sep 20.
  • BMG Labtech. Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available from: [Link]

Sources

Application Note: Synthesis of 2-(4-Methoxyphenoxy)quinoxaline 1,4-di-N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug development, specifically focusing on the synthesis of 2-(4-methoxyphenoxy)quinoxaline 1,4-di-N-oxide and its derivatives. These compounds are a critical class of hypoxia-selective bioreductive prodrugs with significant potential in oncology and antimicrobial therapies (specifically M. tuberculosis).[1]

Abstract & Scientific Context

Quinoxaline 1,4-di-N-oxides (QdNOs) represent a privileged scaffold in medicinal chemistry due to their unique redox properties.[1] The 1,4-di-N-oxide moiety acts as a "trigger" mechanism: under normoxic conditions, the compound remains relatively stable.[1] However, in hypoxic environments (characteristic of solid tumors and granulomas), the N-oxide is enzymatically reduced to a radical anion.[1] This radical intermediate induces lethal DNA damage, providing high selectivity for diseased tissue over healthy aerobic tissue.[1]

The 2-(4-methoxyphenoxy) substitution pattern is strategically chosen to modulate lipophilicity and redox potential, enhancing cellular uptake and optimizing the window of bioreductive activation.[1]

Mechanism of Action: Hypoxia-Selective Cytotoxicity

The following diagram illustrates the critical "Redox Cycling" mechanism that confers safety in healthy tissues and toxicity in hypoxic cells.[1]

Bioreduction Prodrug QdNO Prodrug (N-Oxide Form) Radical Radical Anion (Toxic Intermediate) Prodrug->Radical 1e- Reduction (Cytochrome P450 / Reductases) Radical->Prodrug Re-oxidation (Normoxia) Parent Reduced Quinoxaline (Non-toxic) Radical->Parent Further Reduction DNA_Damage DNA Strand Breaks (Cell Death) Radical->DNA_Damage Hypoxia (No O2 to reverse) O2 Oxygen (O2) Radical->O2 Futile Cycle (Protects Aerobic Cells) Superoxide Superoxide (O2•-) Radical->Superoxide Generates ROS

Figure 1: The bioreductive activation pathway.[1] In the presence of oxygen (Normoxia), the toxic radical is re-oxidized back to the parent prodrug (futile cycle), preventing toxicity. In Hypoxia, the radical persists and damages DNA.

Synthetic Strategy: The Modified Beirut Reaction

While nucleophilic substitution on 2-chloroquinoxaline 1,4-di-N-oxide is a theoretical route, it suffers from stability issues (deoxygenation of the N-oxide).[1] The Gold Standard protocol for this specific derivative is the Direct Beirut Reaction using a pre-functionalized ketone.[1] This approach is atom-economical and modular.[1]

The Two-Stage Workflow
  • Precursor Synthesis: Preparation of 1-(4-methoxyphenoxy)propan-2-one (The "Phenoxyacetone" Reagent).[1]

  • Cyclization: The Beirut Reaction between Benzofuroxan and the Phenoxyacetone.[1]

Synthesis cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: The Beirut Reaction Phenol 4-Methoxyphenol Ether 1-(4-methoxyphenoxy) propan-2-one Phenol->Ether + K2CO3, Acetone Reflux Chloroacetone Chloroacetone Chloroacetone->Ether FinalProduct 2-(4-Methoxyphenoxy)-3-methyl quinoxaline 1,4-di-N-oxide Ether->FinalProduct MeOH/DCM RT, 4-12h Benzofuroxan Benzofuroxan (or 5-substituted derivative) Benzofuroxan->FinalProduct Base Cat. Ammonia (g) or Diethylamine Base->FinalProduct

Figure 2: Modular synthetic pathway allowing for library generation by varying the Benzofuroxan or the Phenol starting material.[1]

Detailed Experimental Protocols

Stage I: Synthesis of 1-(4-methoxyphenoxy)propan-2-one

Rationale: The necessary ketone is not always commercially available but is easily synthesized via Williamson ether synthesis.[1]

Materials:

  • 4-Methoxyphenol (Guaiacol)[1]

  • Chloroacetone (Warning: Potent lachrymator)[1]

  • Potassium Carbonate (

    
    , anhydrous)[1]
    
  • Potassium Iodide (KI, catalytic)[1]

  • Acetone (dry)[1]

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxyphenol (20 mmol) in dry acetone (50 mL).

  • Base Addition: Add anhydrous

    
      (30 mmol) and a catalytic amount of KI  (0.5 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add chloroacetone (22 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the phenol is consumed.[2]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate. The resulting oil (approx. 80-90% yield) is sufficiently pure for the next step.[1]
    
Stage II: The Beirut Reaction (Cyclization)

Rationale: This step constructs the quinoxaline core and the N-oxide moieties simultaneously.[1] The use of ammonia or a secondary amine as a catalyst is critical to drive the enamine formation/cyclization mechanism.

Materials:

  • Benzofuroxan (Benzofurazan 1-oxide) - Note: Can be substituted with 5-chloro- or 5-methylbenzofuroxan for derivatives.[1]

  • 1-(4-methoxyphenoxy)propan-2-one (from Stage I)[1]

  • Methanol (HPLC grade)[1]

  • Gaseous Ammonia (

    
    ) OR Diethylamine (
    
    
    
    )[1]

Protocol:

  • Preparation: In a light-protected flask (amber glassware or foil-wrapped), dissolve Benzofuroxan (10 mmol) and 1-(4-methoxyphenoxy)propan-2-one (10 mmol) in Methanol (30 mL).

    • Critical Note: QdNOs are photosensitive.[1] Protect from light throughout the reaction and workup.[1]

  • Catalysis:

    • Method A (Gas): Bubble dry ammonia gas through the solution for 10–15 minutes.[1]

    • Method B (Liquid Base): Add Diethylamine (1.0 mL) dropwise.[1]

  • Reaction: Stir the mixture at room temperature. The solution will typically darken (deep red/brown) as the reaction proceeds.[1]

    • Duration: 4 to 12 hours. Monitor by TLC (DCM:MeOH 95:5).[1] The product is usually more polar than the starting benzofuroxan.

  • Precipitation: In many cases, the product precipitates directly from the methanol solution as a yellow/orange solid.[1]

  • Isolation: Cool the mixture to 0°C for 1 hour. Filter the precipitate.[2]

  • Purification: Recrystallize from a mixture of Methanol/Dichloromethane .

    • Yield Expectations: 60–80%.[1]

Characterization & Quality Control

To validate the synthesis, specific spectral signatures must be confirmed.

TechniqueDiagnostic FeatureExpected Value / Observation
IR Spectroscopy N-O Stretch Strong bands at 1320–1340 cm⁻¹ and 1050–1080 cm⁻¹ .
C=N Stretch~1600 cm⁻¹ (Aromatic/Heterocyclic).[1]
¹H-NMR (DMSO-d₆) Methyl Group Singlet at ~2.4–2.6 ppm (C3-CH3).[1]
Phenoxy Methoxy Singlet at ~3.7–3.8 ppm (O-CH3).[1]
Aromatic Protons Multiplets at 7.5–8.5 ppm (Quinoxaline core) and 6.8–7.2 ppm (Phenoxy ring).[1]
Mass Spectrometry M+ Peak Molecular ion visible.[1]
M - 16 / M - 32 Characteristic loss of Oxygen (N-oxide fragmentation) is common.[1]

Safety & Stability Guidelines

  • Explosion Hazard: Benzofuroxans and Quinoxaline 1,4-di-N-oxides are high-nitrogen energetic compounds.[1]

    • Protocol: Never heat dry solids above 60°C. Do not grind in a mortar.[1] Perform differential scanning calorimetry (DSC) before scaling up >1 gram.

  • Photosensitivity: The N-oxide moiety is labile to UV light, leading to rearrangement (to lactams) or deoxygenation.[1]

    • Protocol: Use amber glassware and store final compounds in the dark at -20°C.

  • Toxicity: Treat all QdNOs as potential mutagens due to their DNA-damaging mechanism of action.[1] Double-glove and use a fume hood.[1]

References

  • Beirut Reaction Fundamentals: Haddadin, M. J., & Issidorides, C. H. (1965).[1][3] The Beirut Reaction. Heterocycles.

  • Specific Synthesis of Phenoxy Derivatives: Vicente, E., et al. (2008).[1] Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 13(1), 86-95.[1]

  • Antitubercular Activity: Vicente, E., Villar, R., et al. (2008).[1] Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis. Antimicrobial Agents and Chemotherapy.[1][4]

  • Review of Biological Activity: Carta, A., et al. (2005).[1] Quinoxaline 1,4-dioxide: A versatile scaffold with diverse biological activities. Mini Reviews in Medicinal Chemistry.

Sources

Application Note: A Robust HPLC Method for the Separation of 2-(4-Methoxyphenoxy)quinoxaline Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxaline derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making them key scaffolds in drug discovery and development.[1][2] The synthesis of substituted quinoxalines, such as 2-(4-Methoxyphenoxy)quinoxaline, can often result in the formation of multiple positional isomers. These isomers may possess vastly different biological, toxicological, and physicochemical properties. Therefore, the development of a robust and specific analytical method for their separation and quantification is paramount for ensuring drug safety, efficacy, and quality control during synthesis. This application note presents a detailed protocol for the separation of this compound positional isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), offering a reliable methodology for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The quinoxaline nucleus is a fundamental component in numerous therapeutic agents, exhibiting anticancer, antibacterial, and antiviral properties.[1][3][4] The specific biological activity of a quinoxaline derivative is highly dependent on its substitution pattern. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on the aromatic rings, often exhibit nearly identical physical properties such as molecular weight and polarity. This similarity makes their separation a significant analytical challenge.[5][6]

Standard reversed-phase HPLC methods using C18 columns rely primarily on hydrophobic interactions for separation. However, for positional isomers with minimal differences in hydrophobicity, this approach may fail to provide adequate resolution. To overcome this, method development must leverage more subtle differences in molecular structure. The strategic selection of a stationary phase capable of secondary interactions, such as π–π interactions, is crucial. Phenyl-based stationary phases are particularly effective for separating aromatic compounds as they can interact with the electron-rich aromatic rings of the analytes, providing an additional separation mechanism beyond simple hydrophobicity.[6][7]

This guide provides a comprehensive framework for developing and implementing an HPLC method, detailing two potential column chemistries and explaining the scientific causality behind each experimental choice to ensure a robust and reproducible separation.

Experimental Workflow and Logic

The development of a reliable HPLC separation method follows a structured workflow, from initial method design to final data analysis. The key is to start with a robust column and mobile phase combination and then systematically optimize the parameters to achieve baseline resolution of all isomeric species.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Execution cluster_analysis Phase 3: Analysis & Optimization SamplePrep Sample & Standard Preparation MobilePhasePrep Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhasePrep->Equilibration SST System Suitability Test (SST) Equilibration->SST Injection Sample Injection & Data Acquisition SST->Injection If Pass Integration Peak Integration & Identification Injection->Integration ResolutionCheck Check Resolution (Rs > 1.5) Integration->ResolutionCheck Optimization Method Optimization (Gradient, Temp, Flow Rate) ResolutionCheck->Optimization No FinalMethod Final Validated Method ResolutionCheck->FinalMethod Yes Optimization->Equilibration Re-run

Caption: Logical workflow for HPLC method development and execution.

Materials and Methods

Instrumentation
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter

  • Formic Acid (FA): LC-MS grade, ~99% purity

  • Reference Standards: Purified isomers of this compound

Column Selection: The Key to Selectivity

The choice of stationary phase is the most critical parameter for achieving separation of positional isomers.

  • Primary Recommendation (for enhanced π–π interactions):

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The phenyl-hexyl phase provides a unique selectivity for aromatic compounds. The hexyl linker provides moderate hydrophobicity, while the terminal phenyl group allows for strong π–π stacking interactions with the quinoxaline and phenoxy rings of the analytes. These interactions are highly sensitive to the spatial arrangement of the aromatic systems, making this column ideal for differentiating positional isomers.[6][7]

  • Alternative Column (for traditional hydrophobic separation):

    • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 column is a robust starting point for any reversed-phase method development. Separation is based primarily on the differential partitioning of the isomers between the hydrophobic stationary phase and the polar mobile phase. While potentially less selective for this specific application, it is a necessary benchmark.

Detailed HPLC Protocol

Preparation of Mobile Phases and Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in DI water. For 1 L, add 1 mL of formic acid to 999 mL of DI water. Degas for 15 minutes using sonication or vacuum filtration. The acidic modifier helps to protonate residual silanols on the stationary phase, improving peak shape and consistency.

  • Mobile Phase B (Organic): Use 100% Acetonitrile (HPLC Grade).

  • Sample Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This ensures good solubility of the analytes and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of each isomer reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Working Standard/Sample Solution: Dilute the stock solution(s) with the diluent to a final concentration of approximately 0.1 mg/mL (100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

Chromatographic Conditions

The following conditions provide a robust starting point for method development. The gradient is designed to provide sufficient retention and resolution for closely eluting isomers.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (250 x 4.6 mm, 5 µm)Provides unique selectivity for aromatic isomers via π–π interactions.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterControls pH and improves peak shape.[8]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[9][10]
Gradient Program 0-5 min: 40% B5-25 min: 40% to 70% B25-26 min: 70% to 40% B26-35 min: 40% B (Re-equilibration)A shallow gradient is essential for resolving compounds with similar retention behavior.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances efficiency and reproducibility. Can be adjusted to fine-tune selectivity.
Injection Volume 10 µLA small volume minimizes potential band broadening.
Detection UV at 254 nm and 315 nmQuinoxaline systems typically have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in peak identification and purity assessment.[1]
Run Time 35 minutesIncludes gradient elution and column re-equilibration.
Protocol Steps
  • System Preparation: Purge all pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.

  • Column Equilibration: Install the Phenyl-Hexyl column and equilibrate it with the initial mobile phase conditions (60% A / 40% B) at 1.0 mL/min for at least 30 minutes, or until a stable, drift-free baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the mixed working standard solution (containing all known isomers).

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two closest eluting isomer peaks must be ≥ 1.5.

      • Tailing Factor (Tf): Should be between 0.8 and 1.5 for all isomer peaks.

      • Repeatability (%RSD): The relative standard deviation of the peak areas for all isomers should be ≤ 2.0%.

  • Sample Analysis: Once the system passes the SST, create a sequence to inject a blank (diluent), followed by the standard solutions and then the unknown samples.

  • Data Processing: Integrate the chromatograms and identify peaks based on the retention times established from the reference standards. Quantify the isomers using their respective peak areas.

Principle of Chromatographic Separation

The separation of this compound isomers on a Phenyl-Hexyl column is governed by a combination of hydrophobic and electronic interactions. The underlying mechanism is visualized below.

Caption: Interaction model for isomer separation on a Phenyl-Hexyl phase.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the challenging separation of this compound positional isomers. By leveraging the unique selectivity of a Phenyl-Hexyl stationary phase, which facilitates both hydrophobic and π–π interactions, this method offers superior resolution compared to standard C18 columns. The detailed steps for mobile phase preparation, system setup, and system suitability testing ensure that the method is robust, reproducible, and suitable for implementation in quality control and research environments. This protocol serves as an excellent starting point for the analysis of these and other structurally related quinoxaline derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (n.d.). Complex chiral columns made of achiral quinoxaline derivatives with semi-flexible cores.
  • Knize, M. G., Happe, J. A., Healy, S. K., & Felton, J. S. (1987). Identification of the mutagenic quinoxaline isomers from fried ground beef.
  • Cogent HPLC Columns. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Ahmad, S., et al. (2021). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. MDPI.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • Dolan, J. W., & Snyder, L. R. (n.d.).
  • ResearchGate. (n.d.). Chiral representation of steroidal quinoxalines.
  • Pyell, U., & Holzgrabe, U. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-15.
  • Semantic Scholar. (2022). Validation and quantification of a UPLC-MS/MS method for the simultaneous determination of quinocetone and its main metabolites....
  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems.... MDPI.
  • Interchim. (n.d.). Method Development HPLC.
  • ResearchGate. (2025). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs.
  • Kumar, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers.... Chirality, 23(3), 277-80.
  • Yang, H., et al. (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry.
  • Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • Frontiers Media. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(8), 4647-4658.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • Semantic Scholar. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

Sources

Troubleshooting & Optimization

Troubleshooting aryne intermediate stability in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aryne Intermediate Stability & Reactivity Support Level: Tier 3 (Senior Application Scientist) Ticket ID: ARY-QNX-2024-001

Executive Summary: The "Stability" Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely encountering low yields, tarry byproducts, or unreacted precursors in your attempt to synthesize quinoxalines via aryne intermediates.

Crucial Insight: You cannot "stabilize" an aryne (benzyne) in the traditional sense.[1] It is a highly electrophilic, transient species (


 ns in gas phase). Your goal is not stability, but kinetic synchronization . You must match the rate of aryne generation (

) with the rate of trapping (

) by your quinoxaline precursor (typically a 1,2-diaza-1,3-diene or similar di-nucleophile).

If


, the aryne reacts with itself (dimerization to biphenylene) or polymerizes.
If 

, the reaction stalls or background hydrolysis occurs.

Module 1: Visualizing the Failure Points

Before troubleshooting, visualize the competing pathways in your flask.

ArynePathways Precursor Silylaryl Triflate (Precursor) Intermediate Hypervalent Silicon Intermediate Precursor->Intermediate F- attack Fluoride Fluoride Source (CsF or TBAF) Fluoride->Intermediate Aryne BENZYNE (Reactive Intermediate) Intermediate->Aryne Elimination (-TMSF, -OTf) Quinoxaline QUINOXALINE (Target Product) Aryne->Quinoxaline [4+2] Cycloaddition (Fast Trapping) Hydrolysis Phenol/Arene (Dead End) Aryne->Hydrolysis Protonation Dimer Biphenylene/Polymer (Trash) Aryne->Dimer Dimerization (High Conc.) Trap 1,2-Diaza-1,3-diene (Quinoxaline Precursor) Trap->Quinoxaline Water Trace Water (Moisture) Water->Hydrolysis Self Self-Reaction Self->Dimer

Figure 1: The "Life and Death" of an Aryne Intermediate. Success depends on the Green path outcompeting the Red and Black paths.

Module 2: Diagnostic Troubleshooting (Q&A)

Issue A: The "Trash" Reaction (Tarry mixture, low yield, biphenylene present)

Symptom: The precursor is consumed, but the isolated material is a complex dark mixture. NMR shows biphenylene peaks or polymer signals. Diagnosis:


 (Generation Rate) is too high. The aryne concentration spiked, leading to self-reaction before the quinoxaline precursor could trap it.
VariableAdjustment StrategyScientific Rationale
Fluoride Source Switch from TBAF to CsF TBAF is homogeneous and causes a "burst" of aryne. CsF is heterogeneous (solid-liquid), releasing F⁻ slowly, keeping aryne concentration low (steady-state).
Solvent Polarity Use MeCN/Toluene (1:1) Pure MeCN dissolves CsF too well (too fast). Toluene lowers F⁻ solubility, throttling the reaction.
Addition Rate Syringe Pump (if using TBAF) If you must use TBAF, add it over 4–6 hours. This artificially lowers the instantaneous concentration of benzyne.
Trap Equivalents Increase Trap to 2.0–3.0 equiv By increasing the concentration of the trapping agent (1,2-diaza-1,3-diene), you statistically favor the bimolecular collision (Product) over the aryne-aryne collision (Dimer).
Issue B: The "Dud" Reaction (Precursor recovered)

Symptom: After 12 hours, TLC shows mostly starting silylaryl triflate. Diagnosis: The fluoride source is inactive or the solvent is too "dry" (paradoxically) or non-polar for the specific salt used.

Troubleshooting Steps:

  • Crown Ether Activation: If using CsF in non-polar solvents (DCM, Toluene), add 18-crown-6 (1.0 equiv) . This sequesters Cesium, creating a "naked," highly reactive fluoride anion.

  • Temperature: Aryne generation from triflates typically requires room temperature to 60°C. If you are at 0°C, elimination of the triflate is kinetically inhibited. Heat to 40–60°C.

  • Salt Quality: CsF is extremely hygroscopic. If it has "caked," it is dead. Grind fresh CsF in a glovebox or flame-dry it under vacuum before use.

Issue C: The "Wet" Run (Formation of simple arenes/phenols)

Symptom: You isolate the protonated arene (e.g., toluene from a tolyl-aryne precursor) or a phenol derivative. Diagnosis: Proton quench. The anionic intermediate (before triflate leaves) or the aryne itself was protonated by water.

Corrective Protocol:

  • Solvent: MeCN must be distilled from CaH₂ or passed through an activated alumina column.

  • Glassware: Flame-dried under vacuum.

  • Reagents: The 1,2-diaza-1,3-diene trap itself might be wet. Azeotrope it with benzene/toluene prior to use.

Module 3: The Regioselectivity Challenge

User Question: "I am synthesizing a substituted quinoxaline using a 3-methoxy benzyne precursor, but I'm getting a 1:1 mixture of isomers. How do I control this?"

Technical Explanation: Quinoxaline synthesis via [4+2] cycloaddition is governed by the polarization of the aryne triple bond.

  • Inductive Effect: An alkoxy group at the ortho position (3-position of benzyne) polarizes the triple bond. The distal carbon becomes more electropositive.[2]

  • Distortion Model: Substituents cause the aryne bond to bend. Nucleophiles attack the site with the larger interior angle (linear geometry is preferred).

Solution: You cannot easily alter the electronics of the aryne once generated. You must alter the nucleophile (Trap) .

  • Ensure your 1,2-diaza-1,3-diene has a significant electronic bias (e.g., one electron-poor and one electron-rich terminus) to maximize the electronic match with the polarized aryne.

  • Reference: See Garg's "Aryne Distortion Model" for predictive logic on nucleophilic attack sites.

Module 4: Standardized Protocol (SOP)

Application: Synthesis of Quinoxalines via [4+2] Cycloaddition of Arynes with 1,2-Diaza-1,3-dienes. Based on: Cheng et al. (2015) and Kobayashi (1983) methodologies.

Reagents:

  • Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).

  • Trap: 1,2-Diaza-1,3-diene (2.0 equiv).

  • Activator: CsF (3.0 equiv).

  • Solvent: Anhydrous MeCN or MeCN/Toluene (1:1).

Workflow:

  • Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with CsF (3.0 equiv) . Critical: Grind CsF to a fine powder.

  • Solvation: Add the 1,2-diaza-1,3-diene (2.0 equiv) dissolved in anhydrous MeCN (0.1 M concentration relative to precursor).

  • Initiation: Add the Silylaryl Triflate (1.0 equiv) via syringe.

    • Note: If the reaction is known to be fast/exothermic, dilute the triflate in 1 mL MeCN and add slowly over 10 minutes.

  • Reaction: Seal the tube. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC. If precursor remains after 2h, heat to 45°C.

  • Workup: Filter through a Celite pad (removes Cs salts). Concentrate in vacuo. Purify via flash chromatography on silica gel.

References

  • Kobayashi, Y., et al. (1983). "A mild and efficient method for the generation of benzyne." Chemical & Pharmaceutical Bulletin, 31(7), 2329-2339. Link

  • Cheng, B., et al. (1983). "Synthesis of Quinoxalines via [4+2] Cycloaddition of Arynes with 1,2-Diaza-1,3-dienes." The Journal of Organic Chemistry, 80(15), 7649–7657. Link

  • Garg, N. K., et al. (2014). "The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions." Journal of the American Chemical Society, 136(3), 1005–1012. Link

  • Takikawa, H., et al. (2018). "Arynes and their Applications in Natural Product Synthesis." Chemical Reviews, 118(10), 4981–5013. Link

Sources

Minimizing hydrolysis byproducts in quinoxaline ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Byproducts in Quinoxaline Ether Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Quinoxaline Synthesis Support Hub

Status: Active Ticket ID: QX-ETHER-001 Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: Synthesizing quinoxaline ethers via Nucleophilic Aromatic Substitution (


) is deceptively simple. The electron-deficient nature of the quinoxaline ring, which facilitates the attack of your alcohol nucleophile, also makes the C2/C3 positions highly susceptible to attack by water.

The result is a common failure mode: instead of your desired ether, you isolate the thermodynamically stable quinoxalin-2-one (hydrolysis product). This guide provides the mechanistic insight and protocols to suppress this pathway.

Module 1: The Mechanic's Corner (Root Cause Analysis)

Q: Why is my reaction yielding quinoxalinone instead of the ether?

A: You are fighting a kinetic vs. thermodynamic battle. The quinoxaline ring is a "pi-deficient" heterocycle. The carbons adjacent to the nitrogens (C2, C3) are highly electrophilic.

In an


 reaction, your alkoxide (

) competes with hydroxide (

) or water. Even trace moisture is problematic because the hydrolysis product (hydroxyquinoxaline) rapidly tautomerizes to the quinoxalin-2-one (lactam form). This tautomer is extremely stable due to the strong amide-like resonance, acting as a thermodynamic sink for the reaction.

The Competition Pathway:

HydrolysisCompetition Start 2-Chloroquinoxaline Intermediate Meisenheimer Complex Start->Intermediate  Nucleophilic Attack Alkoxide Alkoxide (RO-) (Desired Nucleophile) Alkoxide->Intermediate Water Water/OH- (Contaminant) Water->Intermediate Product Quinoxaline Ether (Kinetic Product) Intermediate->Product -Cl (Path A) Byproduct Quinoxalin-2-one (Thermodynamic Sink) Intermediate->Byproduct -Cl / Tautomerization (Path B)

Figure 1: The competitive pathways in


 synthesis. Path B (Hydrolysis) is irreversible due to tautomerization.

Module 2: Reagent & Solvent Troubleshooting

Q: I dried my solvent, but I still see 15-20% hydrolysis. Where is the water coming from?

A: If your solvent (DMF/DMSO) is dry, the culprit is likely your base .

Many standard bases used in


 are hygroscopic. Using "off-the-shelf" KOH or NaOH is the most common error. These bases carry significant water content, even when "solid." Furthermore, they generate water in situ if they deprotonate the alcohol in an equilibrium that favors the conjugate acid.

The "Dry Protocol" Checklist:

ParameterStandard (Risky)Optimized (Safe)Technical Rationale
Base NaOH, KOH,

(bottle)
NaH (60% disp),

(dried)
NaH generates

gas, not water. Cesium is more soluble, increasing reaction rate over hydrolysis.
Solvent DMF, DMSO (bottle)Anhydrous DMF/THF DMF is notorious for absorbing atmospheric water. Store over 4Å sieves.
Addition Mix all at oncePre-formation of Alkoxide React Alcohol + NaH before adding the quinoxaline. This ensures no free hydroxide exists.
Atmosphere AirArgon/Nitrogen Excludes atmospheric moisture.

Protocol 1: The Pre-Metallation Strategy (Using NaH)

  • Suspend NaH (1.2 equiv, washed with hexanes if oil-free desired) in anhydrous THF or DMF at 0°C.

  • Add the alcohol (1.0 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Critical Step: Add the chloroquinoxaline (1.0 equiv) as a solution into the alkoxide.

  • Warm to RT. This ensures the chloroquinoxaline never sees "wet" base, only the active alkoxide.

Module 3: Optimization Strategies

Q: My alcohol is sterically hindered (secondary/tertiary). is too slow, and hydrolysis is taking over. What now?

A: When the nucleophile is slow, water (which is small and fast) wins. You must accelerate the


 reaction relative to the hydrolysis rate.

Strategy A: The Leaving Group Switch (Cl


 F) 
Fluorine is a superior leaving group for 

because the high electronegativity of F stabilizes the Meisenheimer intermediate (the rate-determining step).
  • Action: Synthesize or buy the 2-fluoroquinoxaline analog.

  • Result: Reaction rates can increase by 10-100x, allowing the etherification to outcompete hydrolysis.

Strategy B: The "Cesium Effect" Switching from


 to 

.
  • Mechanism: Cesium is larger and forms a "loose" ion pair with the alkoxide in organic solvents (solubility effect). This makes the alkoxide "naked" and significantly more nucleophilic.

Module 4: Advanced Alternative Routes

Q: has failed completely. Can I use metal catalysis?

A: Yes. If the electronic bias of the ring causes hydrolysis, switch to a mechanism that does not rely on ring electrophilicity: Palladium-Catalyzed C-O Coupling .

The Buchwald-Hartwig Etherification (RockPhos System) Standard Pd-ligands often fail with alcohols due to


-hydride elimination. You must use bulky, electron-rich ligands designed for C-O coupling.
  • Catalyst:

    
     or 
    
    
    
  • Ligand: RockPhos (or tBuBrettPhos)

  • Base:

    
    
    
  • Solvent: Toluene or Dioxane (anhydrous)

Why RockPhos? It is sterically bulky enough to promote reductive elimination (forming the C-O bond) faster than the competing


-hydride elimination.
Q: Can I just alkylate the hydrolysis product (Quinoxalin-2-one) to get the ether?

A: Proceed with extreme caution. Quinoxalin-2-one is an ambident nucleophile (can react at N or O).

  • Alkali Bases (

    
    , NaH):  Favor N-alkylation  (forming the lactam/amide). This is likely not what you want.
    
  • Silver Salts (

    
    ):  Favor O-alkylation  (forming the lactim ether).
    

Protocol 2: The "Silver Rescue" (Regioselective O-Alkylation) If you have a pile of hydrolysis byproduct, you can convert it back to the ether:

  • Dissolve Quinoxalin-2-one (1 equiv) in Benzene or Toluene.

  • Add

    
      (1.5 - 2.0 equiv) and the Alkyl Iodide (R-I).
    
  • Stir at RT or mild heat.

  • Mechanism: Silver coordinates to the nitrogen, sterically and electronically blocking it, forcing the electrophile to attack the oxygen.

Decision Matrix: Troubleshooting Flow

OptimizationFlow Start Problem: High Hydrolysis Byproduct CheckWater Step 1: Is the system strictly anhydrous? Start->CheckWater DryProtocol Implement 'Dry Protocol' (NaH, Anhydrous DMF) CheckWater->DryProtocol No CheckSterics Step 2: Is the alcohol hindered? CheckWater->CheckSterics Yes SwitchLG Switch LG to Fluorine (Faster SNAr) CheckSterics->SwitchLG Yes CheckFail Step 3: Does SNAr still fail? CheckSterics->CheckFail No SwitchLG->CheckFail PdRoute Route A: Pd-Cat Coupling (RockPhos Ligand) CheckFail->PdRoute Substrate Sensitive AgRoute Route B: Alkylate Quinoxalinone (Use Ag2CO3 for O-selectivity) CheckFail->AgRoute Have Hydrolysis Product

Figure 2: Decision tree for selecting the correct optimization pathway.

References

  • Mechanism of Hydrolysis &

    
    : 
    
    • Title: Kinetics of the Reaction of 2-Chloroquinoxaline with Hydroxide Ion.
    • Source:Journal of Solution Chemistry, 2011.
    • Link:[Link]

  • Palladium-Catalyzed C-O Coupling (RockPhos)

    • Title: A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.[1]

    • Source:Journal of the American Chemical Society, 2012.
    • Link:[Link]

  • Regioselective O-Alkylation (Silver Salts)

    • Title: Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[2][3]

    • Source:Tetrahedron Letters (via ResearchG
    • Link:[Link]

Sources

Technical Support Center: Recrystallization of 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth information and troubleshooting advice for the selection of an appropriate solvent system for the purification of 2-(4-Methoxyphenoxy)quinoxaline via recrystallization. The principles and protocols outlined here are designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this and structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Principles & Solvent Selection

Question: What are the key structural features of this compound that influence solvent selection?

Answer: Understanding the molecular structure is the first step in developing a robust recrystallization protocol. The solubility of this compound is governed by the interplay of its distinct chemical moieties:

  • Quinoxaline Core: This fused aromatic heterocycle, also known as benzopyrazine, consists of a benzene ring fused to a pyrazine ring[1][2]. The two nitrogen atoms act as hydrogen bond acceptors and introduce polarity to the otherwise nonpolar aromatic system.

  • Phenoxy Group: The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. The attached phenyl ring is nonpolar and contributes to the molecule's affinity for aromatic or less polar solvents.

  • Methoxy Group (-OCH₃): Similar to the ether linkage, the methoxy group adds polarity and provides another site for hydrogen bond acceptance.

Overall, this compound is a moderately polar molecule with both aromatic (hydrophobic) and polar (hydrophilic) characteristics. It lacks hydrogen bond donors (like -OH or -NH), which is a critical consideration. Based on the principle of "like dissolves like," the ideal solvent will have a polarity that balances these features[3].

Question: How do I systematically screen for a suitable recrystallization solvent?

Answer: A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C)[4][5].

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Heating: If the compound is poorly soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate, adding the solvent dropwise until the solid just dissolves at or near the solvent's boiling point.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid. If the compound "oils out" or no solid forms, the solvent is likely not suitable.[6]

Workflow for Solvent Selection

The following diagram illustrates the decision-making process during the solvent screening experiment.

SolventSelection start Start: Place ~20mg Crude Compound in Test Tube add_solvent Add 0.5 mL Solvent at Room Temp start->add_solvent check_cold_sol Dissolves Completely? add_solvent->check_cold_sol heat_sol Heat to Boiling & Add Solvent Dropwise Until Dissolved check_cold_sol->heat_sol No fail_cold FAIL: Too Soluble When Cold. Discard Solvent. check_cold_sol->fail_cold Yes check_hot_sol Dissolves Completely? heat_sol->check_hot_sol cool_sol Cool Slowly to Room Temp, then Ice Bath check_hot_sol->cool_sol Yes fail_hot FAIL: Insoluble When Hot. Discard Solvent. check_hot_sol->fail_hot No check_crystals Abundant Crystals Form? cool_sol->check_crystals success SUCCESS: Solvent is Suitable for Single-Solvent Recrystallization check_crystals->success Yes fail_crystals POOR: Try Mixed-Solvent System or Different Single Solvent check_crystals->fail_crystals No / Oiled Out

Caption: A decision tree for systematic solvent screening.

Table 1: Candidate Solvents for Recrystallizing this compound
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarOften effective for quinoxaline derivatives[4][7][8]. Its polarity is suitable for the molecule's features.
Methanol 65PolarSimilar to ethanol but with a lower boiling point, which aids in faster removal during drying[3].
Isopropanol 82PolarA good alternative to ethanol, slightly less polar.
Ethyl Acetate 77IntermediateIts intermediate polarity may effectively balance the molecule's hydrophobic and hydrophilic parts[9].
Toluene 111Nonpolar (Aromatic)The aromatic character can help dissolve the compound, especially when hot, due to π-π interactions[9][10]. Use with caution due to the high boiling point, which can promote oiling out[11].
Acetone 56PolarA strong solvent, but its low boiling point can sometimes lead to rapid, impure crystal formation[11].
Acetonitrile 82PolarA polar aprotic solvent that can be effective for moderately polar compounds[10].
Water 100Very PolarUnlikely to work as a single solvent due to the compound's aromatic rings, but is an excellent anti-solvent in a mixed system with alcohols[5].
Hexane / Heptane 69 / 98NonpolarUnlikely to dissolve the compound even when hot, but are excellent anti-solvents for use with more polar solvents like ethyl acetate or toluene[6].
Part 2: Recrystallization Protocols & Troubleshooting

Question: What is the recommended procedure for a single-solvent recrystallization?

Answer: Once a suitable solvent has been identified from your screening experiment, proceed with the bulk sample.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture on a hotplate with stirring to the solvent's boiling point.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid dissolves completely, creating a clear, saturated solution at the boiling point[6]. Avoid adding a large excess of solvent, as this will significantly reduce your yield[4].

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation[6].

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor[4][6].

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Question: My compound won't crystallize in any single solvent. What should I do?

Answer: This is a common issue, especially with complex organic molecules. The solution is to use a mixed-solvent system, which consists of a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble[6].

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., hot ethanol, ethyl acetate, or toluene) in an Erlenmeyer flask at its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation[6].

  • Clarification: Add one or two drops of the "good" solvent back into the hot mixture until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol above. For washing, use a pre-chilled mixture of the two solvents in the approximate ratio determined during the procedure.

Promising Solvent Pairs:

  • Ethanol / Water: A classic polar pair.

  • Ethyl Acetate / Hexane: An excellent intermediate/nonpolar pair[6].

  • Toluene / Hexane: A good choice for aromatic compounds[10].

Question: I am encountering problems during crystallization. What can I do?

Answer: Recrystallization can be challenging. The following guide addresses the most common failure modes.

Troubleshooting Common Crystallization Problems

Troubleshooting cluster_1 Problem: No Crystals Form cluster_2 Problem: Compound 'Oiled Out' cluster_3 Problem: Yield is Very Low cause1 Likely Cause: Too Much Solvent Used sol1a Solution: Boil off some solvent to re-saturate the solution and cool again. cause1->sol1a cause2 Likely Cause: Solution is Supersaturated sol2a Solution 1: Scratch the inner wall of the flask with a glass rod at the solution's surface. cause2->sol2a sol2b Solution 2: Add a tiny 'seed' crystal of the pure compound. cause2->sol2b cause3 Likely Cause: Solution is too concentrated or cooling was too rapid. sol3a Solution 1: Re-heat the mixture to dissolve the oil. cause3->sol3a sol3b Solution 2: Add a small amount of 'good' solvent until the solution is clear again. sol3a->sol3b sol3c Solution 3: Allow the solution to cool much more slowly. sol3b->sol3c cause4 Likely Cause: Too much solvent used or excessive washing. sol4a Solution 1: Concentrate the mother liquor and cool for a second crop of crystals. cause4->sol4a sol4b Solution 2: Always wash crystals with a minimal volume of ICE-COLD solvent. cause4->sol4b

Caption: A decision tree for troubleshooting common quinoxaline crystallization problems.[6]

Question: My purified product still shows impurities by TLC or has a broad melting point. What are my options?

Answer: A low and broad melting point is a strong indicator of impurities[4]. If a single recrystallization is insufficient, you have two primary options:

  • Perform a Second Recrystallization: Use a different solvent system from the first attempt. Changing the solvent's polarity can alter the solubility of the impurities, leaving them behind in the mother liquor[4].

  • Purify by Column Chromatography: For challenging separations, column chromatography is the method of choice. For quinoxalines, silica gel is the most common stationary phase. A mobile phase of hexane and ethyl acetate is a good starting point; the ratio can be optimized using Thin-Layer Chromatography (TLC) to achieve good separation[4][6]. After chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be recrystallized to obtain highly pure, crystalline material.

References

  • BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • PubChem. 2,3-Di(4-methoxyphenyl)quinoxaline. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyquinoxaline 4-oxide.
  • Moreno-Corral, D. et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Williamson, K.L., & Masters, K.M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles referenced, specific URL not available).
  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6).
  • ResearchGate. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Wikipedia. Quinoxaline. [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for 2-(4-Methoxyphenoxy)quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-QX-COUPLING-001 Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 2-(4-Methoxyphenoxy)quinoxaline is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and intercalating agents.[1] While the standard Nucleophilic Aromatic Substitution (


) is effective for unhindered substrates, it frequently fails when the quinoxaline core possesses steric bulk at the C3 position  (e.g., 3-phenyl, 3-methyl) or when electronic deactivation prevents the formation of the Meisenheimer complex.

This guide provides a tiered troubleshooting approach, moving from optimized


 conditions to high-performance Buchwald-Hartwig C-O cross-coupling protocols designed specifically to overcome steric hindrance.

Module 1: Diagnostic Workflow

Before altering your reagents, determine the root cause of your synthetic failure.[2] Use this decision matrix to select the correct protocol.

G Start Start: Reaction Stalled/Low Yield CheckC3 Check Quinoxaline C3 Position Start->CheckC3 C3_H C3 is Hydrogen (Unsubstituted) CheckC3->C3_H Open Geometry C3_Sub C3 is Alkyl/Aryl (Sterically Hindered) CheckC3->C3_Sub Steric Clash CheckElec Check Electronics C3_H->CheckElec Pd_Cat Protocol C: Buchwald-Hartwig (Pd-Cat, Bulky Ligand) C3_Sub->Pd_Cat High Steric Barrier SNAr_Std Protocol A: Standard SNAr (K2CO3, DMF, 80°C) CheckElec->SNAr_Std Electron Deficient Ring SNAr_Boost Protocol B: Enhanced SNAr (Cs2CO3, DMSO, 120°C/MW) CheckElec->SNAr_Boost Electron Rich Ring

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate sterics and electronics.

Module 2: The "Steric-Buster" Protocol (Buchwald-Hartwig)[1]

When the C3 position of the quinoxaline is substituted (e.g., 3-methyl-2-chloroquinoxaline), the trajectory for the incoming phenoxide nucleophile is blocked, raising the activation energy for


 prohibitively high.

The Solution: Transition metal catalysis.[3] We utilize Bulky Biaryl Phosphine Ligands (e.g., RockPhos, tBuXPhos). These ligands are crucial because their large steric bulk promotes the difficult Reductive Elimination step, which is often the bottleneck in forming hindered C-O bonds.

Optimized Protocol (Protocol C)
ComponentReagentEquivalentsFunction
Substrate 2-Chloro-3-substituted-quinoxaline1.0 equivElectrophile
Nucleophile 4-Methoxyphenol1.2 equivNucleophile
Catalyst Source

or Pd(OAc)

2–5 mol%Palladium(0) source
Ligand RockPhos or tBuXPhos 4–10 mol%Promotes reductive elimination
Base

(anhydrous)
2.0 equivMild base, compatible with functional groups
Solvent Toluene or 1,4-Dioxane[0.2 M]Non-polar solvents often favor this catalytic cycle
Step-by-Step Methodology:
  • Inerting: Flame-dry a reaction vial equipped with a stir bar. Cycle with Argon/Vacuum (3x).

  • Pre-complexation (Critical): Add

    
     and RockPhos  to the vial. Add 1 mL of solvent. Stir at room temperature for 5 minutes until the solution turns from dark purple/red to a lighter orange/brown (indicating active catalyst formation).
    
  • Addition: Add the quinoxaline substrate, 4-methoxyphenol, and finely ground anhydrous

    
    .
    
  • Solvation: Add the remaining solvent to reach a concentration of 0.2 M.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via flash chromatography.

Module 3: Troubleshooting Guide

Refer to this table if your reaction deviates from the expected outcome.

SymptomProbable CauseCorrective Action
Starting material (Quinoxaline) remains unreacted. Catalyst Deactivation (Pd Black formation).[1]Oxygen Poisoning: Ensure rigorous degassing of solvents (sparge with Ar for 15 min). Ligand/Pd Ratio: Increase Ligand:Pd ratio to 2:1 to stabilize the metal center.
Product forms but yield is <30%. Incomplete Reductive Elimination due to extreme sterics.Switch Ligand: Move to RockPhos specifically. It is superior to tBuXPhos for hindered phenols. Temperature: Increase to 110°C or use Toluene/Dioxane (1:1).
Formation of Quinoxalin-2-one (Hydrolysis). Trace water in the system.[1]Dry Reagents: The base (

) is hygroscopic. Dry it under vacuum at 150°C overnight before use. Use molecular sieves in the solvent.
Reaction turns black immediately. Rapid Pd precipitation.Ligand Oxidation: Your phosphine ligand may be oxidized. Use a fresh bottle or store ligands in a glovebox.
Homocoupling of Phenol. Oxidative coupling.Exclude Air: This is driven by

. Re-check your inert atmosphere technique.

Module 4: Mechanistic Insight (Why Sterics Matter)

Understanding the mechanism allows you to troubleshoot logically. In the Pd-catalyzed cycle, the Reductive Elimination step is where the C-O bond is formed.

CatalyticCycle cluster_steric Why Bulky Ligands Work L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Cl adds to Pd) L_Pd->OxAdd + Quinoxaline-Cl LigEx Ligand Exchange (Phenol binds, Cl leaves) OxAdd->LigEx + Phenol / Base RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim STERIC BOTTLENECK RedElim->L_Pd Regeneration Product Product Release This compound RedElim->Product

Figure 2: The Catalytic Cycle. The "Reductive Elimination" step is crowded. Bulky ligands (L) crowd the metal center, physically forcing the two organic partners (Quinoxaline and Phenol) together to relieve steric strain, thus accelerating bond formation.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Microwave Irradiation for this coupling? A: Yes. For Protocol B (


) , microwave irradiation is highly recommended. It can accelerate slow kinetics caused by moderate steric hindrance. Try 140°C for 30 minutes  in DMSO. However, for Protocol C (Pd-catalyzed) , standard heating blocks are preferred to prevent rapid catalyst decomposition, though controlled microwave heating (100°C, 1 hr) is possible.[1]

Q2: Why use 4-Methoxyphenol specifically? A: The 4-methoxy group makes the phenol electron-rich.[1] In


, this makes it a better nucleophile, but in Pd-catalysis, electron-rich phenols can sometimes be slower to undergo reductive elimination compared to electron-deficient ones.[1] However, 4-OMe is generally well-tolerated.[1] If you see low yields, ensure your base (

) is strong enough to deprotonate it fully.

Q3: My 2-chloroquinoxaline has a 3-phenyl group. Is


 impossible? 
A:  It is not impossible, but it will be very slow and require harsh conditions (e.g., NaH in DMF at 140°C). These conditions often degrade the starting materials.[2] We strongly recommend Protocol C (Buchwald-Hartwig)  for 3-aryl-substituted quinoxalines to preserve functional group integrity.[1]

Q4: Can I use Copper (Ullmann Coupling) instead of Palladium? A: Yes, CuI (10 mol%) with ligands like 1,10-phenanthroline or N,N-dimethylglycine can work.[1] However, Ullmann couplings typically require higher temperatures (120–140°C) and are more sensitive to the electronic nature of the aryl halide. Pd-catalysis is generally more robust for hindered ethers.[1]

References

  • Buchwald, S. L., et al. (2009). "A General Method for the Palladium-Catalyzed Synthesis of Aryl Ethers." Journal of the American Chemical Society. [1]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Describes Ligand Sterics).

  • Mąkosza, M., et al. (2023).[4][5] "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution." Organic & Biomolecular Chemistry.

  • BenchChem Technical Repository. (2025). "Troubleshooting common issues in quinoxaline synthesis protocols." [1]

  • Organic Chemistry Portal. "Buchwald-Hartwig Reaction: Ether Synthesis."

Sources

Stability of 2-(4-Methoxyphenoxy)quinoxaline under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-(4-Methoxyphenoxy)quinoxaline , a pharmacophore often explored in kinase inhibition and anti-infective research. The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot experimental anomalies and validate study designs.

Quick Reference: Stability Profile
ParameterStatusCritical Insight
Hydrolytic Stability High The diaryl ether linkage is resistant to hydrolysis at physiological pH (7.4).
Metabolic Stability Low-Moderate High susceptibility to CYP450-mediated O-demethylation and N-oxidation.
Plasma Stability High Resistant to plasma esterases; stable in human/rat plasma for >4 hours.
Photostability Moderate Quinoxaline core is photosensitive; protect from ambient UV light.
Solubility Low Lipophilic (

); prone to precipitation in aqueous buffers

.
Section 1: Chemical Stability & Hydrolysis
Q: My compound shows no degradation in PBS after 24 hours. Is this expected, or is my assay insensitive?

A: This is the expected behavior. The core structural feature of this compound is the diaryl ether linkage connecting the quinoxaline ring (position 2) and the 4-methoxyphenyl ring.

  • The Mechanism: Unlike esters or amides, the ether bond (

    
    ) is chemically inert under physiological conditions (pH 7.4, 37°C). The 
    
    
    
    hybridization of the carbons attached to the oxygen allows for
    
    
    conjugation, significantly strengthening the bond against nucleophilic attack by water or hydroxide ions.
  • Troubleshooting: If you observe loss of parent compound in PBS:

    • Check Solubility: The compound likely precipitated out of solution due to high lipophilicity, rather than degrading. Centrifuge the sample; if the pellet contains the parent mass, it is a solubility issue.

    • Check Adsorption: Quinoxalines can bind non-specifically to plasticware. Switch to glass or low-binding polypropylene plates.

Protocol: Validation of Chemical Stability
  • Stock Prep: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 1 µM in PBS (pH 7.4) + 10% Acetonitrile (to maintain solubility).

  • Timepoints: 0, 1, 4, 24, and 48 hours at 37°C.

  • Analysis: HPLC-UV (254 nm) or LC-MS/MS.

  • Acceptance:

    
     recovery at 48 hours confirms hydrolytic stability.
    
Section 2: Metabolic Stability (Microsomes)
Q: I see rapid clearance (

) in liver microsomes. What is the primary degradation pathway?

A: The rapid clearance is driven by oxidative metabolism, not chemical instability. The 4-methoxyphenyl moiety is a "metabolic soft spot."

  • Primary Pathway (O-Demethylation): Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly target the methoxy group (

    
    ). This results in O-demethylation to form the phenol metabolite, 2-(4-hydroxyphenoxy)quinoxaline .
    
  • Secondary Pathway (N-Oxidation): The nitrogen atoms in the quinoxaline ring are susceptible to N-oxidation, forming quinoxaline-N-oxides.

Visualizing the Degradation Pathway

The following diagram illustrates the specific metabolic vulnerabilities of the molecule.

MetabolicPathway Parent Parent Compound This compound Metabolite1 Major Metabolite 2-(4-Hydroxyphenoxy)quinoxaline (Phenol derivative) Parent->Metabolite1 CYP450 (O-Demethylation) Metabolite2 Minor Metabolite Quinoxaline N-oxide Parent->Metabolite2 CYP450/FMO (N-Oxidation) Conjugate Phase II Conjugate Glucuronide/Sulfate Metabolite1->Conjugate UGT/SULT (Phase II)

Figure 1: The primary metabolic route is O-demethylation of the methoxy group, followed by Phase II conjugation.

Section 3: Analytical Troubleshooting
Q: My LC-MS signal is inconsistent between replicates. How do I stabilize the analysis?

A: Quinoxaline derivatives are prone to ionization suppression and carryover.

  • Issue 1: Ionization Mode:

    • Quinoxalines are basic (pKa ~0.6 for the ring nitrogens).[1] Ensure you are using Positive Electrospray Ionization (ESI+) .

    • Mobile Phase: Use 0.1% Formic Acid. The acidic pH ensures protonation of the quinoxaline nitrogen (

      
      ), drastically improving sensitivity.
      
  • Issue 2: Carryover:

    • The lipophilic phenoxy group causes the molecule to stick to the HPLC column stationary phase (C18).

    • Fix: Add a "sawtooth" wash step (95% Acetonitrile -> 10% Acetonitrile) between injections.

Protocol: Optimized LC-MS Conditions
ParameterSettingReason
Column C18 Reverse Phase (e.g., Acquity BEH)Standard retention for lipophilic aromatics.
Mobile Phase A Water + 0.1% Formic AcidProtonates quinoxaline N for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes lipophilic ether.
Gradient 5% B to 95% B over 3 minEnsures full elution of sticky parent.
Detection MRM (Multiple Reaction Monitoring)Target Parent Mass -> Fragment (loss of methoxy).
Section 4: Experimental Workflow for Stability Testing

To rigorously determine if the compound is suitable for in vivo use, follow this self-validating workflow.

StabilityWorkflow cluster_chem Phase 1: Chemical Stability cluster_bio Phase 2: Biological Stability Start Start: Stability Assessment Step1 Incubate in PBS (pH 7.4) 37°C, 24h Start->Step1 Check1 Degradation > 10%? Step1->Check1 Result1 Likely Precipitation (Check Solubility) Check1->Result1 Yes Step2 Incubate in Microsomes (Human/Rat) + NADPH Check1->Step2 No Check2 T1/2 < 30 min? Step2->Check2 Result2 High Clearance (O-Demethylation) Check2->Result2 Yes Result3 Stable Candidate Check2->Result3 No

Figure 2: Decision tree for distinguishing between chemical instability (rare) and metabolic clearance (common).

References
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

  • Mizzo, F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules (MDPI).

  • BenchChem Technical Data. (2025). Physicochemical Properties of Quinoxaline Derivatives.

  • PubChem Compound Summary. (2025). 2,3-Di(4-methoxyphenyl)quinoxaline.[2] National Library of Medicine.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Standard text confirming stability of diaryl ethers).

Sources

Resolving NMR signal overlap in methoxy-substituted quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoxaline NMR Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because the methoxy signals (


) in your quinoxaline derivatives are co-eluting in the 3.8–4.1 ppm range, or your aromatic region is a second-order mess. This is a known bottleneck in heterocyclic drug discovery: the electron-deficient pyrazine ring creates a magnetic environment that compresses signal dispersion for substituents on the benzenoid ring.

Below are the three validated protocols to resolve these overlaps.

Module 1: Solvent Engineering (The ASIS Protocol)

User Question: My 6,7-dimethoxyquinoxaline derivative shows a single broad singlet for both methoxy groups in


. How do I separate them without running a 2D experiment?

Technical Guide: Do not simply try random solvents. You must exploit the Aromatic Solvent-Induced Shift (ASIS) . Quinoxalines are electron-deficient


-systems. When dissolved in electron-rich aromatic solvents like Benzene-

or Toluene-

, the solvent molecules stack above and below the quinoxaline plane.
  • The Mechanism: The anisotropy of the stacking benzene ring creates a shielding cone. Protons located outside the quinoxaline plane (like methoxy protons) often experience significant upfield shifts. Crucially, the magnitude of this shift (

    
    ) varies based on the steric and electronic environment of each methoxy group, causing coincident peaks to split.
    

Protocol:

  • Prepare a sample in

    
     (Reference).
    
  • Prepare a sample in

    
     (Benzene-
    
    
    
    ).
  • Critical Step: If solubility is poor in pure benzene, use a "Solvent Titration." Start with

    
     and add 
    
    
    
    in 10% increments, monitoring the split.

Expected Data Output:

Solvent SystemMethoxy A (

ppm)
Methoxy B (

ppm)

(Separation)
Status

3.983.980.00 HzFailed (Overlap)

3.943.956.00 HzPoor

3.653.82102.0 Hz Resolved

Note: Data represents typical shifts for 2,3-disubstituted-6,7-dimethoxyquinoxalines.

SolventLogic start START: Signal Overlap in CDCl3 check_sol Check Solubility in Benzene-d6 start->check_sol benzene Acquire 1H in Benzene-d6 check_sol->benzene Soluble titration Perform CDCl3/C6D6 Titration check_sol->titration Insoluble analyze Calculate ASIS (Δδ) benzene->analyze titration->analyze result Resolved Spectrum analyze->result

Figure 1: Decision tree for applying Aromatic Solvent-Induced Shifts (ASIS) to resolve methoxy overlaps.

Module 2: Regiochemical Assignment via 2D NMR

User Question: I have resolved the peaks, but I don't know which methoxy is at position 6 and which is at position 7. NOESY is ambiguous.

Technical Guide: Proton-Proton NOESY often fails here because the methoxy protons are spatially distant from the distinguishing protons on the pyrazine ring (positions 2 and 3). You must use Long-Range Heteronuclear Correlation (HMBC) to bridge the gap via the quaternary carbons.

The Logic:

  • HSQC: Assigns the methoxy protons to their directly attached carbons (

    
    ).
    
  • HMBC: Connects the methoxy protons to the aromatic quaternary carbon (

    
    ) via a 3-bond coupling (
    
    
    
    ).
  • The Bridge: That same

    
     will show correlations to the aromatic protons on the benzenoid ring (H5 or H8).
    

Experimental Protocol (The "Step-Ladder" Approach):

  • Run HSQC: Identify the two methoxy carbons (typically ~56 ppm).

  • Run HMBC (optimized for 8 Hz):

    • Find the cross-peak from Methoxy A protons to Carbon A (Quaternary).

    • Find the cross-peak from Aromatic Proton X to Carbon A.

  • Run 1,1-ADEQUATE (Optional): If HMBC is crowded, this pulse sequence filters for direct carbon-carbon connectivity, tracing the ring skeleton.

AssignmentFlow cluster_0 Step 1: Direct Link cluster_1 Step 2: The Bridge cluster_2 Step 3: Spatial Lock H_Me 1H (Methoxy) C_Me 13C (Methoxy) H_Me->C_Me HSQC (1J) C_Quat 13C (Quaternary Ring) H_Me->C_Quat HMBC (3J) H_Ar 1H (Aromatic H5/H8) H_Ar->C_Quat HMBC (3J)

Figure 2: The HMBC "Bridge" strategy. Methoxy regiochemistry is assigned by linking protons to the common quaternary carbon.

Module 3: Pure Shift NMR (The "Nuclear Option")

User Question: My aromatic region (H5/H8) is a second-order multiplet due to complex coupling. I cannot integrate accurately for purity analysis.

Technical Guide: When standard processing fails, you need Broadband Homonuclear Decoupling , also known as Pure Shift NMR . This collapses multiplets (doublets, triplets) into singlets, removing


 coupling while retaining chemical shift information.

Recommended Pulse Sequence: PSYCHE (Pure Shift Yielded by CHirp Excitation) Unlike older methods (like Zangger-Sterk), PSYCHE offers better sensitivity and is robust for the strong coupling often seen in the fused ring systems of quinoxalines.

Protocol:

  • Instrument Req: 400 MHz or higher (600 MHz preferred for sensitivity).

  • Parameter Setup:

    • Select the psyche pulse program in TopSpin/VnmrJ.

    • Set the flip angle (

      
      ) small (typically 10-20°) to minimize sensitivity loss.
      
    • Crucial: Ensure the spectral width (SW) covers the entire aromatic and methoxy region.

  • Processing: The resulting FID is reconstructed from chunks. Standard FT will yield a spectrum with "singlet-like" peaks for H5, H8, and any side-chain protons.

Comparison of Results:

FeatureStandard

NMR
PSYCHE Pure ShiftBenefit
H5/H8 Signals Overlapping MultipletsDistinct SingletsAccurate Integration
Methoxy Signals Broad/ShoulderedSharp SingletsPrecise Chemical Shift
Sensitivity 100%~10-20%Trade-off: Requires longer scan time

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link

  • Foroozandeh, M., et al. (2014).[1][2] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Original description of the PSYCHE method). Link

  • Sanders, J. K. M., & Williams, D. H. (1967). Tris(dipivalomethanato)europium. A Paramagnetic Shift Reagent for Use in Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 89(18). (Foundational text on shift reagents/solvent effects). Link

  • Laszlo, P. (1967). Solvent effects and nuclear magnetic resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. (Comprehensive review of ASIS effects). Link

Sources

Validation & Comparative

A Researcher's Guide to Bioisosteric Scaffolding: A Comparative Analysis of Quinoxaline Ethers and Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic modification of this core is paramount in the optimization of lead compounds. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity while favorably modulating physicochemical or pharmacokinetic properties.

This guide provides an in-depth technical comparison of two common bioisosteric partners based on the quinoxaline scaffold: quinoxaline ethers and quinoxaline amines. We will delve into their synthesis, comparative physicochemical properties, and the implications of this bioisosteric switch on biological activity, supported by established principles and experimental insights. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their molecular design strategies.

The Ether-Amine Bioisosteric Pair: A Tale of Two Linkers

The replacement of an ether linkage (-O-) with a secondary amine linkage (-NH-) is a classic non-classical bioisosteric substitution. While both are divalent and can influence the conformation of the molecule, their electronic and hydrogen-bonding characteristics are distinct. The oxygen atom in an ether is a hydrogen bond acceptor, whereas the nitrogen in a secondary amine can act as both a hydrogen bond donor and acceptor. This fundamental difference can have profound effects on a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Synthesis: Forging the Path to Ethers and Amines

A common and efficient route to both quinoxaline ethers and amines begins with a halogenated quinoxaline, typically a 2-chloroquinoxaline derivative. This precursor serves as a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions.

Experimental Protocol: Synthesis of a 2-Chloro-3-methylquinoxaline Intermediate
  • Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline. To a solution of o-phenylenediamine (10 mmol) in n-butanol (50 mL), add ethyl pyruvate (11 mmol). Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-hydroxy-3-methylquinoxaline.

  • Step 2: Chlorination. Suspend the 2-hydroxy-3-methylquinoxaline (8 mmol) in phosphorus oxychloride (POCl3, 20 mL). Reflux the mixture for 2 hours. After cooling, the reaction mixture is poured carefully onto crushed ice with stirring. The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 2-chloro-3-methylquinoxaline.[2]

Experimental Protocol: Synthesis of Quinoxaline Ethers
  • Nucleophilic Aromatic Substitution with a Phenol. To a solution of a substituted phenol (e.g., 4-hydroxybenzaldehyde, 5 mmol) in a suitable solvent like acetonitrile or DMF (25 mL), add a base such as potassium carbonate (K2CO3, 7.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add the 2-chloro-3-methylquinoxaline (5 mmol) to the reaction mixture.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired 2-phenoxy-quinoxaline derivative.[2][3]

Experimental Protocol: Synthesis of Quinoxaline Amines
  • Nucleophilic Aromatic Substitution with an Amine. In a sealed vessel, dissolve the 2-chloro-3-methylquinoxaline (5 mmol) in a suitable solvent such as ethanol or THF (20 mL).

  • Add the desired primary or secondary amine (e.g., aniline or piperidine, 10 mmol). An excess of the amine can also serve as the base. Alternatively, a non-nucleophilic base like triethylamine (TEA) can be added.

  • Heat the mixture under microwave irradiation at 150 °C for 40 minutes, or reflux for several hours, monitoring the reaction by TLC.[4]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the target 2-amino-quinoxaline derivative.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Bioisosteric Products o-phenylenediamine o-phenylenediamine 2-hydroxy-3-methylquinoxaline 2-hydroxy-3-methylquinoxaline o-phenylenediamine->2-hydroxy-3-methylquinoxaline + ethyl pyruvate (n-butanol, reflux) ethyl pyruvate ethyl pyruvate ethyl pyruvate->2-hydroxy-3-methylquinoxaline 2-chloro-3-methylquinoxaline 2-chloro-3-methylquinoxaline Quinoxaline Ether Quinoxaline Ether 2-chloro-3-methylquinoxaline->Quinoxaline Ether + Phenol, Base (SNAr) Quinoxaline Amine Quinoxaline Amine 2-chloro-3-methylquinoxaline->Quinoxaline Amine + Amine, Base (SNAr) 2-hydroxy-3-methylquinoxaline->2-chloro-3-methylquinoxaline + POCl3 (reflux)

Synthetic workflow for quinoxaline ethers and amines.

Physicochemical Properties: A Head-to-Head Comparison

The choice between an ether and an amine linker can significantly alter a compound's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyQuinoxaline Ether (-O-)Quinoxaline Amine (-NH-)Rationale and Implications
Hydrogen Bonding Acceptor onlyDonor and AcceptorThe -NH- group's ability to donate a hydrogen bond can lead to stronger and more directional interactions with biological targets, but may also increase interactions with metabolizing enzymes or transporters.
pKa (Basicity) Generally neutralWeakly basicThe amine nitrogen can be protonated at physiological pH, which increases water solubility but may impact cell permeability. The basicity of the quinoxaline core itself is very weak (pKa ≈ 0.6).[1]
Lipophilicity (LogP) Generally more lipophilicGenerally less lipophilic (especially when protonated)The introduction of an -NH- group typically reduces lipophilicity compared to an -O- group, which can be advantageous for reducing off-target toxicity and improving the solubility-permeability balance.
Solubility Lower aqueous solubilityHigher aqueous solubility (especially when protonated)The increased polarity and hydrogen bonding capacity of the amine, along with its ability to form salts, generally enhances aqueous solubility.
Metabolic Stability Ethers can undergo O-dealkylation.Amines can be susceptible to N-dealkylation, oxidation, or conjugation reactions.The metabolic fate is highly dependent on the surrounding molecular context. The choice of bioisostere may be guided by a desire to block or introduce a metabolic soft spot.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies of quinoxaline ether and amine bioisosteres are not abundant in the literature, we can infer the potential consequences of this substitution from various structure-activity relationship (SAR) studies on different series of quinoxaline derivatives.

The switch from an ether to an amine introduces a hydrogen bond donor, which can be critical for target engagement. If a key interaction in the binding pocket of a protein involves a hydrogen bond to the linker, the amine analog may exhibit significantly higher potency. Conversely, if the binding pocket is predominantly hydrophobic, the more lipophilic ether may be favored.

For instance, in the development of anticancer agents, quinoxaline derivatives with both ether and amine functionalities have shown promise. A review of anticancer quinoxalines highlights that linkers such as -NH-CO- can increase activity, while aliphatic linkers may decrease it.[5] In one study, a series of 2-aminoquinoxaline derivatives were found to be potent acetylcholinesterase inhibitors, with 2,3-dimethylquinoxalin-6-amine showing an IC50 of 0.077 µM.[4] In another context, quinoxaline ethers have been explored as intermediates for antimicrobial agents.[2][3]

The key takeaway is that the biological consequence of the ether-to-amine switch is context-dependent and must be evaluated empirically for each target and chemical series.

G cluster_receptor Biological Target cluster_ether Quinoxaline Ether cluster_amine Quinoxaline Amine Receptor Pocket Receptor Pocket Quinoxaline_E Quinoxaline Core Linker_O -O- Linker (H-bond acceptor) Quinoxaline_E->Linker_O Linker_O->Receptor Pocket H-bond (acceptor) Pharmacophore_E Pharmacophoric Group Linker_O->Pharmacophore_E Quinoxaline_A Quinoxaline Core Linker_N -NH- Linker (H-bond donor/acceptor) Quinoxaline_A->Linker_N Linker_N->Receptor Pocket H-bond (donor/acceptor) Pharmacophore_A Pharmacophoric Group Linker_N->Pharmacophore_A

Bioisosteric replacement and potential receptor interactions.

Conclusion and Strategic Outlook

The bioisosteric replacement of a quinoxaline ether with a quinoxaline amine is a valuable strategy for lead optimization. The choice is not merely a substitution but a strategic decision that can profoundly influence a compound's physicochemical properties and its interaction with biological targets.

  • Choose a Quinoxaline Amine when seeking to:

    • Introduce a hydrogen bond donor to enhance target affinity.

    • Increase aqueous solubility and modulate pKa.

    • Reduce lipophilicity to improve the ADME profile or reduce off-target effects.

  • Choose a Quinoxaline Ether when:

    • A hydrogen bond donor is detrimental to activity.

    • The binding pocket is predominantly hydrophobic.

    • Increased lipophilicity is required for membrane permeability (a careful balance is needed).

    • Metabolic stability at the linker position is a concern that might be addressed by avoiding an amine.

Ultimately, the most effective approach is empirical. The synthesis of both bioisosteres and their parallel evaluation provides the most definitive data to guide drug design. This guide provides the foundational knowledge and protocols to embark on such a comparative study, empowering researchers to rationally design the next generation of quinoxaline-based therapeutics.

References

  • Hazeldine, S. T., et al. (2002). II. Synthesis and Biological Evaluation of Some Bioisosteres and Congeners of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469). Journal of Medicinal Chemistry, 45(15), 3130–3137. [Link]

  • Horwitz, J. P., et al. (2002). II. Synthesis and biological evaluation of some bioisosteres and congeners of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469). Journal of Medicinal Chemistry, 45(15), 3130-7. [Link]

  • Singh, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(8), 5375-5385. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Hassan, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Abdel-Gawad, H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196. [Link]

  • Venkataramireddy, V., et al. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 461-466. [Link]

  • Yin, C. P., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4887. [Link]

  • Porcal, W., et al. (2013). New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities. Molecules, 18(9), 11046-11057. [Link]

  • Rajurkar, R. M., & Sayyed, S. N. (2010). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives-a review. Pharmacophore, 1(2), 65-76. [Link]

  • ResearchGate. (n.d.). Physical properties of the final amines 1–2. [Link]

  • Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 695-707. [Link]

  • Singh, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(8), 5375-5385. [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-(4-Methoxyphenoxy)quinoxaline , a functionalized heterocyclic compound increasingly utilized in corrosion inhibition, electroluminescent materials, and medicinal chemistry (specifically as a kinase inhibitor scaffold).

Unlike standard quinoxaline derivatives, the introduction of the 4-methoxyphenoxy moiety at the C2 position introduces a unique electronic push-pull dynamic. The ether oxygen acts as a conjugative bridge, while the para-methoxy group functions as a strong electron-donating group (EDG), significantly altering the spectral footprint compared to its halogenated precursors.

Key Technical Insight: The transition from 2-chloroquinoxaline to this compound is marked by a distinct bathochromic shift (red shift) and hyperchromic effect in the 320–350 nm region, serving as a reliable optical fingerprint for reaction monitoring.

Experimental Protocol: Synthesis & Spectral Analysis

To ensure reproducibility, the following self-validating protocol combines synthesis verification with spectral acquisition.

Synthesis Workflow (Validation Step)
  • Precursor: 2-Chloroquinoxaline (

    
     eq).
    
  • Nucleophile: 4-Methoxyphenol (

    
     eq).
    
  • Base/Catalyst: Anhydrous

    
     (
    
    
    
    eq) in dry DMF.
  • Condition: Reflux at 80°C for 4–6 hours.

  • Purification: Recrystallization from Ethanol.[1]

UV-Vis Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding broadening effects.

  • Concentration:

    
     M (Linear range check required).
    
  • Path Length: 1.0 cm quartz cuvette.

  • Scan Range: 200 nm – 500 nm.

  • Baseline Correction: Solvent blank subtraction (auto-zero).

Analytical Workflow Diagram

G Start Start: 2-Chloroquinoxaline Rxn SNAr Reaction (+ 4-Methoxyphenol, K2CO3) Start->Rxn Isolate Isolation & Purification (Recrystallization) Rxn->Isolate Prep Sample Prep (10^-5 M in MeCN) Isolate->Prep Measure UV-Vis Acquisition (200-500 nm) Prep->Measure Analyze Data Analysis (Identify λmax shifts) Measure->Analyze

Figure 1: Integrated synthesis and spectral validation workflow for this compound.

Comparative Spectral Analysis

The absorption spectrum of quinoxaline derivatives is dominated by two primary transitions:

  • Band I (230–250 nm): High intensity

    
     transitions of the benzene ring.
    
  • Band II (310–350 nm): Lower intensity

    
     and 
    
    
    
    transitions involving the pyrazine ring nitrogens.
Comparison with Alternatives

The following table contrasts the target compound with its precursor (2-Chloroquinoxaline) and a non-donating analog (2-Phenoxyquinoxaline).

Table 1: Comparative UV-Vis Spectral Data (in Methanol)

CompoundSubstituent (C2)Electronic Effect

(nm)

(nm)
Spectral Shift Note
2-Chloroquinoxaline -ClEWG (Inductive), Weak Donor (Resonance)240312Baseline reference. Sharp peaks.
2-Phenoxyquinoxaline -O-PhDonor (Resonance)242328Bathochromic shift due to ether oxygen conjugation.
This compound -O-Ph-OMeStrong Donor 246 338 Significant Red Shift. The p-OMe group pushes electron density through the phenoxy ring to the quinoxaline core.
2-(4-Nitrophenoxy)quinoxaline -O-Ph-NO2EWG238322Hypsochromic shift (Blue shift) relative to the methoxy analog due to electron withdrawal.
Interpretation of Results[1][2][3][4]
  • The "Phenoxy" Effect: Replacing the Chlorine atom with a Phenoxy group introduces an oxygen lone pair that participates in the

    
    -system. This lowers the energy gap between the HOMO and LUMO, resulting in a redshift of approximately 15–20 nm in Band II.
    
  • The "Methoxy" Boost: The addition of the methoxy group at the para position of the phenoxy ring further enhances this effect. The methoxy oxygen donates electrons into the phenyl ring, which makes the bridging oxygen more electron-rich, facilitating stronger conjugation with the electron-deficient quinoxaline ring.

  • Diagnostic Value: In a reaction mixture, the disappearance of the 312 nm peak (starting material) and the emergence/growth of the 338 nm peak is a definitive indicator of successful substitution.

Mechanistic Pathway & Electronic Transitions

Understanding the electronic origin of these spectra is crucial for rational drug design or materials engineering.

ElectronicState GS Ground State (S0) Localized Lone Pairs ES_Cl Excited State (S1) 2-Chloroquinoxaline (High Energy Gap) GS->ES_Cl UV Absorption (λ ~312 nm) ES_OMe Excited State (S1) 2-(4-Methoxyphenoxy) (Lower Energy Gap) GS->ES_OMe UV Absorption (λ ~338 nm) Mech Mechanism: 1. Oxygen Lone Pair Donation 2. p-OMe Inductive/Resonance Push 3. Extended Conjugation Length Mech->ES_OMe Stabilizes S1

Figure 2: Energy diagram illustrating the stabilization of the excited state by the electron-donating methoxyphenoxy group, leading to the observed red shift.

References

  • Synthesis & General Properties

    • Title: Synthesis and Characterization of Two New Quinoxaline Deriv
    • Source: Journal of Academic Research.[1]

    • URL:

  • Spectral Benchmarks (Quinoxaline/Chloroquinoxaline)

    • Title: 2-Chloroquinoxaline: Crystal structure and synthetic utility.[2]

    • Source: Acta Crystallographica Section E.[2]

    • URL:

  • Substituent Effects on UV-Vis

    • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[3]

    • Source: Shimadzu Applic
    • URL:

  • Analogous Phenoxy Systems

    • Title: 2-(4-Methoxyphenoxy)pyrazine: Structural and Electronic Analysis.
    • Source: ResearchG
    • URL:

Sources

A Comparative Guide to the Validation of Purity in Quinoxaline Compounds Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel quinoxaline derivatives for applications in medicinal chemistry and materials science, the rigorous confirmation of a compound's purity and elemental composition is a non-negotiable cornerstone of credible research.[1][2] Quinoxaline and its analogues, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their wide-ranging biological activities, including anticancer and antimicrobial properties.[3][4][5] This guide, designed for the discerning researcher, provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of these vital compounds.

The Foundational Role of Purity in Quinoxaline Research

The biological efficacy and safety of any potential therapeutic agent are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. For quinoxaline derivatives, which are often synthesized through multi-step reactions, the potential for residual starting materials, by-products, and solvents necessitates robust analytical characterization.[4][6]

Elemental Analysis: A Gold Standard with Nuances

Elemental analysis (EA), specifically CHN analysis, is a classic and powerful technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7][8] The principle is straightforward: a sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[7] The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula.

Why It's Trusted:

  • Fundamental Information: EA provides direct evidence of the elemental composition, which is a fundamental characteristic of a molecule.

  • High Accuracy and Precision: When performed correctly, it offers high accuracy, with many journals stipulating that experimental values should be within ±0.4% of the calculated values to be considered sufficiently pure for publication.[1][9]

  • Detection of a Broad Range of Impurities: Unlike some spectroscopic methods, EA can detect non-chromophoric and non-volatile impurities, including residual solvents and inorganic salts, that might otherwise go unnoticed.[7]

Causality in Experimental Choices: The stringent ±0.4% criterion is not arbitrary. It is designed to ensure a high degree of confidence (typically >95%) in the sample's purity and to corroborate its isomeric purity.[1] Deviations outside this range often indicate the presence of impurities or an incorrect structural assignment.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is always recommended. The choice of technique should be guided by the specific properties of the quinoxaline derivative and the potential impurities.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Combustion and quantification of C, H, and N.[7]Separation based on polarity.[10]Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.[6]
Information Provided Elemental composition and purity.Number and relative amounts of components.[10]Detailed structural information and purity (qNMR).Molecular weight and elemental composition (HRMS).[1][11]
Strengths - Detects a wide range of impurities.[7]- High accuracy for elemental composition.[1]- High sensitivity.- Applicable to a broad range of compounds.[10]- Provides unambiguous structural confirmation.- qNMR for high-precision purity.[12]- High sensitivity.- HRMS provides exact mass.[1]
Limitations - Does not identify the nature of impurities.- Requires a relatively pure sample for accurate results.- Requires a chromophore for UV detection.- Co-elution of impurities can occur.- May not detect non-proton-containing impurities.- Reference standards needed for qNMR.- May not detect non-ionizable impurities.- Fragmentation can be complex.
Best For Confirming the elemental formula of a purified compound.Quantifying known impurities and assessing the number of components in a mixture.Confirming the chemical structure and identifying impurities with distinct NMR signals.Confirming molecular weight and obtaining the molecular formula of the parent compound and impurities.

Experimental Protocol: Elemental Analysis of a Quinoxaline Derivative

This protocol outlines the essential steps for the CHN analysis of a synthesized quinoxaline compound.

1. Sample Preparation (The Critical First Step):

  • Ensure Homogeneity: The sample must be a homogenous powder. Grind the crystals gently in an agate mortar and pestle if necessary.

  • Thorough Drying: Dry the sample rigorously under high vacuum (e.g., using an Abderhalden pistol or a vacuum oven) for several hours to remove any residual solvents or adsorbed water. The presence of fractional molecules of solvent can significantly skew the results.[1]

  • Accurate Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact mass is crucial for accurate calculations.

2. Instrumentation and Analysis:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide. This ensures the accuracy of the instrument's detectors.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000 °C) combustion tube. The presence of an oxidant, such as tungsten(VI) oxide, facilitates complete combustion.

  • Reduction and Separation: The combustion gases pass through a reduction tube (containing copper) to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, and N₂) are then separated by a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

3. Data Analysis and Interpretation:

  • Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.

  • Comparison: Compare the experimental percentages to the theoretical values calculated for the proposed molecular formula.

  • The ±0.4% Rule: For a compound to be considered pure, the experimental values should fall within ±0.4% of the theoretical values.[1][9]

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Dry Dry Under Vacuum Homogenize->Dry Weigh Weigh 1-3 mg Dry->Weigh Calibrate Calibrate Instrument Combust Combustion (900-1000°C) Calibrate->Combust Separate GC Separation Combust->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical Calculate->Compare Purity Assess Purity (±0.4%) Compare->Purity

Caption: Workflow for purity validation using elemental analysis.

A Self-Validating System: Interpreting the Data

The power of elemental analysis lies in its ability to provide a clear, quantitative measure of purity. Consider the following hypothetical data for a synthesized quinoxaline derivative with the molecular formula C₁₅H₁₀N₂O.

ElementTheoretical %Experimental %DeviationPass/Fail (±0.4%)
Carbon (C)76.9176.75-0.16Pass
Hydrogen (H)4.304.25-0.05Pass
Nitrogen (N)11.9611.89-0.07Pass

In this case, all deviations are well within the ±0.4% acceptance criterion, providing strong evidence for the compound's purity and correct elemental composition.

Now, consider a scenario where the results are outside the acceptable range:

ElementTheoretical %Experimental %DeviationPass/Fail (±0.4%)
Carbon (C)76.9175.80-1.11Fail
Hydrogen (H)4.304.55+0.25Pass
Nitrogen (N)11.9611.70-0.26Pass

The significant deviation in the carbon percentage strongly suggests the presence of an impurity. This could be a solvent with a lower carbon content (e.g., water) or an inorganic impurity. This result would necessitate further purification and re-analysis.

Logical Framework for Purity Assessment

Purity_Assessment_Logic Start Synthesized Quinoxaline Compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification EA Elemental Analysis Purification->EA Other_Techniques Spectroscopic Analysis (NMR, MS, IR) Purification->Other_Techniques Data_Comparison Compare EA with Theoretical & Spectroscopic Data EA->Data_Comparison Other_Techniques->Data_Comparison Pure Compound is Pure & Structure is Confirmed Data_Comparison->Pure Data Consistent & Within ±0.4% Impure Further Purification Required Data_Comparison->Impure Data Inconsistent or > ±0.4% Impure->Purification

Caption: Decision-making flowchart for purity validation.

Conclusion: An Indispensable Tool in the Analytical Arsenal

For researchers and drug development professionals working with quinoxaline compounds, elemental analysis remains a critical and indispensable tool for purity validation. While modern spectroscopic techniques provide invaluable structural information, the fundamental data on elemental composition offered by EA is unparalleled in its ability to detect a broad spectrum of impurities. By integrating elemental analysis into a comprehensive analytical workflow that includes techniques like NMR and MS, scientists can ensure the integrity of their research and the quality of their synthesized compounds, ultimately paving the way for the development of safe and effective new medicines and materials.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Chemists Debate the Value of Elemental Analysis. PMC - NIH.
  • An International Study Evalu
  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PMC.
  • Pharmacopoeia methods for elemental analysis of medicines: a compar
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences.
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA.
  • Elemental Analysis Of Organic Compounds With The Use Of. .

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.
  • Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. Benchchem.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. MDPI.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
  • synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
  • (PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.

Sources

A Comparative Guide to Reference Standards for HPLC Analysis of 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-(4-Methoxyphenoxy)quinoxaline, a key heterocyclic compound. Given the scarcity of commercially available certified reference standards for this specific molecule, this document emphasizes the establishment of a well-characterized in-house standard and compares High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques.

The Central Role of a Reference Standard

In quantitative analysis, a reference standard is the bedrock of accuracy and reliability. It is a highly purified compound against which samples of unknown concentration are compared. For this compound, the absence of a readily available commercial reference standard necessitates a robust in-house qualification process. This process involves the synthesis, purification, and comprehensive characterization of the compound to establish its identity and purity.

Workflow for In-House Reference Standard Qualification

cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_documentation Documentation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity_assay Purity Assessment (HPLC, DSC) identity->purity_assay coa Certificate of Analysis (CoA) Generation purity_assay->coa

Caption: Workflow for qualifying an in-house reference standard.

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[1][2]. For this compound, a potential synthetic route could involve the reaction of a suitable phenoxy-substituted dicarbonyl species with o-phenylenediamine. Following synthesis, rigorous purification is essential to remove starting materials, by-products, and residual solvents.

Characterization is a multi-faceted process. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the molecular structure[1][3]. Once the identity is confirmed, the purity of the in-house standard must be determined. High-Performance Liquid Chromatography (HPLC) is a primary technique for this, often complemented by Differential Scanning Calorimetry (DSC) for assessing crystalline purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used analytical technique for the quantification of quinoxaline derivatives due to its high resolution, sensitivity, and versatility[4][5]. A reverse-phase HPLC method is generally suitable for a molecule like this compound.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar quinoxaline derivatives[4][6].
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)A mixture of acetonitrile and water provides good separation efficiency for a wide range of organic molecules. A gradient elution may be necessary to resolve impurities with different polarities[7][8].
Detector UV-Vis DetectorQuinoxaline derivatives typically exhibit strong UV absorbance, making UV detection a sensitive and robust choice[5][9]. A wavelength scan should be performed to determine the λmax for optimal sensitivity.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency[4][8].
Injection Volume 10-20 µLA typical injection volume for analytical HPLC[4].
Column Temperature 30-35 °CMaintaining a constant column temperature ensures reproducible retention times[8].
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve the in-house reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, excellent quantitation, robust, and widely available[4][5].Requires a chromophore for UV detection, may require derivatization for some compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and selectivity, provides structural information[4].Requires the analyte to be volatile and thermally stable, which may not be suitable for all quinoxaline derivatives.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.Simple, rapid, and cost-effective[4][5].Low specificity, susceptible to interference from other absorbing compounds in the sample matrix[4].

Logical Flow for Method Selection

start Analytical Need quant Quantitative Analysis? start->quant qual Qualitative Analysis/Identification? start->qual purity High Purity Sample? quant->purity complex Complex Mixture? quant->complex gc_ms GC-MS qual->gc_ms hplc HPLC-UV purity->hplc No uv_vis UV-Vis Spectrophotometry purity->uv_vis Yes complex->hplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the reliable quantification of this compound, a well-characterized reference standard is indispensable. In the absence of a commercial source, a meticulous in-house qualification process involving synthesis, purification, and comprehensive characterization is required. High-Performance Liquid Chromatography with UV detection stands out as the most suitable analytical technique, offering a superior balance of resolution, sensitivity, and robustness for this class of compounds. While alternative methods like GC-MS and UV-Vis spectrophotometry have their specific applications, HPLC remains the gold standard for routine quality control and quantitative analysis in a drug development setting.

References

  • Quinoxaline, 2,3-bis(4-methoxyphenyl)-. SIELC Technologies. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at: [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. Available at: [Link]

  • 2,3-BIS(4-METHOXYPHENYL)QUINOXALINE AldrichCPR. MilliporeSigma. Available at: [Link]

  • Quinoxaline, 2,3-bis(4-methoxyphenyl)-. US EPA. Available at: [Link]

  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company. Available at: [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the safe disposal of 2-(4-Methoxyphenoxy)quinoxaline. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in the toxicological and chemical data of the parent quinoxaline scaffold and analogous chemical structures, adhering to the precautionary principle to ensure maximum safety.

Hazard Assessment & Characterization

This compound belongs to the quinoxaline class of heterocyclic compounds. While this specific derivative lacks extensive public safety data, the quinoxaline core itself is classified with several hazards. It is crucial to handle this compound with the assumption that it carries similar or additional risks.

The parent compound, quinoxaline, is known to be:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • A cause of skin and serious eye irritation (Category 2).[1][2][3][4]

  • A potential cause of respiratory irritation.[1][2][3][4]

  • Suspected of causing cancer (Carcinogenicity, Category 2).[1]

Therefore, all waste containing this compound, including pure substance, reaction mixtures, contaminated consumables, and solvents, must be treated as hazardous waste.

Table 1: Profile of the Parent Compound - Quinoxaline

PropertyDataSource(s)
Chemical Formula C₈H₆N₂[1]
Molecular Weight 130.15 g/mol [2]
Appearance Light yellow solid[2][4]
Melting Point 29 - 34 °C / 84.2 - 93.2 °F[2][4]
Hazard Statements H302, H315, H319, H335, H351[1]
Disposal Precaution P501: Dispose of contents/container to an authorized hazardous or special waste collection point.[1]

Immediate Safety: Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure.[5] This equipment creates a necessary barrier between the researcher and potential chemical contact.

  • Hand Protection: Wear nitrile or neoprene chemical-resistant gloves.[5] Always inspect gloves for tears or degradation before use.

  • Eye and Face Protection: Use chemical safety goggles with side shields.[5] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A full-length laboratory coat is mandatory to prevent skin contact.[6] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][7]

Waste Management & Disposal Workflow

The proper disposal of this compound is a multi-step process that requires careful segregation, containment, and documentation before final collection by a certified waste disposal service.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Final Disposal A 1. Identify Waste Streams (Solid, Liquid, Sharps, Contaminated PPE) B 2. Segregate Waste (No mixing with non-hazardous or incompatible waste) A->B C 3. Contain & Label Waste (Use sealed, compatible containers. Label with full chemical name, date, and hazard symbols) B->C D 4. Store Securely (In designated satellite accumulation area) C->D Transfer to Storage E 5. Arrange Professional Collection (Contact licensed hazardous waste disposal company) D->E F 6. Document Transfer (Complete waste manifest and retain records) E->F

Caption: Logical steps for proper disposal of this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of waste generated from research activities involving this compound.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound.[6] This includes:

    • Solid Waste: Unused or expired pure compound, reaction byproducts, contaminated silica gel from chromatography, and contaminated consumables like weigh boats or filter paper.

    • Liquid Waste: Reaction mixtures, solvent washes (e.g., from recrystallization[8]), and contaminated aqueous or organic solutions.

    • Sharps: Contaminated needles, Pasteur pipettes, or broken glassware.

    • Contaminated Labware: Used gloves, pipette tips, and disposable bench liners.

  • Segregate these hazardous waste streams from non-hazardous laboratory trash. Do not mix incompatible chemicals.[9]

Step 2: Containment and Labeling

  • Solid Waste: Collect in a dedicated, sealable, and clearly labeled polyethylene or glass container.[1] The container must be compatible with the chemical.

  • Liquid Waste: Use a dedicated, leak-proof, and sealable waste container (e.g., a solvent waste carboy). Do not overfill containers.

  • Labeling: All waste containers must be clearly and accurately labeled.[6][9] The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Irritant," "Potential Carcinogen")

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Spill Management (Small Scale)

  • In case of a small spill, immediately alert personnel in the area.[10]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum (using a vacuum with a HEPA filter) the material and place it in the designated solid waste container.[1]

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad). Place the used absorbent material into the solid waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal Procedure

  • Store sealed and labeled waste containers in a designated, secure satellite accumulation area away from general lab traffic.

  • Arrange for the collection of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][11]

  • Provide the disposal company with all available safety information, including the SDS for quinoxaline and this guide, to ensure they can manage the waste appropriately.[6]

  • Never dispose of this compound down the drain or in regular trash.[1][10]

Step 5: Decontamination of Laboratory Equipment

  • Definition: Decontamination is the process of neutralizing or removing hazardous substances to ensure items are safe for handling, reuse, or disposal.[12]

  • Procedure:

    • Rinse non-disposable glassware and equipment (e.g., flasks, magnetic stir bars) with a suitable organic solvent (such as acetone or ethanol) to dissolve any residual compound.

    • Collect this initial rinse solvent as hazardous liquid waste.

    • Wash the equipment thoroughly with soap and water.

    • A final rinse with deionized water is recommended.

By adhering to this structured disposal protocol, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • Quinoxaline Safety Data Sheet (2). Fisher Scientific. [Link]

  • Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]

  • 2-(4-Hydroxyphenoxy)propionic acid Safety Information. [No specific provider available in search results].
  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals. [Link]

  • 2,3-Quinoxalinedithiol Material Safety Data Sheet. Cole-Parmer. [Link]

  • 4-Methoxyphenol Safety Data Sheet. Carl ROTH. [Link]

  • Improved methods for the preparation of quinoxaline derivatives.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Decontamination. Queen Mary University of London Health and Safety Directorate. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Methoxyphenoxy)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to bridge the gap between product application and user safety. This guide provides a detailed, experience-driven framework for handling 2-(4-Methoxyphenoxy)quinoxaline. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its quinoxaline core and related derivatives present a clear hazard profile that dictates stringent safety protocols. The procedures outlined below are synthesized from established safety standards for structurally similar chemicals and are designed to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

Quinoxaline derivatives are bioactive compounds that demand careful handling. Based on data from analogous structures, we must assume this compound presents multiple hazards. The causality for our PPE selection is rooted in mitigating these potential risks at every point of contact.[1]

Table 1: Assumed Hazard Profile for this compound

Hazard Class Hazard Statement Rationale for Precaution
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2] Prevents accidental ingestion via hand-to-mouth contact.
Skin Corrosion/Irritation H315: Causes skin irritation.[1][3][4] Direct skin contact can cause local irritation or dermatitis.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][3][4] Airborne particles or splashes can cause significant eye injury.
Respiratory Irritation H335: May cause respiratory irritation.[1][3][4] Inhalation of dust can irritate the respiratory tract.
Carcinogenicity (Suspected) H351: Suspected of causing cancer.[1] Long-term or repeated exposure should be minimized due to potential carcinogenic effects.

| Combustibility | Combustible Solid | Handling procedures must avoid creating dust clouds near ignition sources.[1] |

This assessment directly informs our mandatory PPE and handling protocols. The precautionary statement P280—"Wear protective gloves, protective clothing, eye protection and face protection"—serves as our foundational directive.[1][2][4]

Core Protective Equipment: Your First Line of Defense

Effective protection is not just about wearing PPE, but wearing the correct PPE for the specific task and hazard. The following are non-negotiable for handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory.[5] Standard safety glasses with side shields do not provide an adequate seal against dust or splashes and are insufficient.[6]

    • Causality: The H319 "Causes serious eye irritation" classification means that even minor contact from airborne powder or a small splash can lead to significant injury.[1][3]

    • Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.[5][6]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for providing a reliable first line of defense against incidental chemical contact.[5][7] Always inspect gloves for tears or punctures before use.[5] For prolonged handling or in situations involving solvents, consult a glove compatibility chart to ensure nitrile is appropriate.

      • Technique is Critical: Contamination often occurs during glove removal. Practice proper technique by peeling one glove off from the cuff, turning it inside out, and using the clean, ungloved hand to remove the second glove from the inside of thecuff to avoid skin contact.

    • Lab Coat: A chemical-resistant lab coat, fully buttoned with sleeves rolled down, is required. This protects your skin and personal clothing from contamination.[7]

    • Additional Protection: Ensure you are wearing long pants and closed-toe shoes to cover all exposed skin on the lower body.[7]

  • Respiratory Protection:

    • Primary Control: The most effective way to prevent respiratory exposure is to control the hazard at its source. All handling of this compound powder must be performed inside a certified chemical fume hood or a similar ventilated enclosure.[8][9] This engineering control is designed to capture and exhaust chemical dust and vapors away from the user.

    • Secondary Control: In the rare event that a ventilated enclosure cannot be used for a specific task, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[6] Note that surgical masks offer no protection from chemical dusts.[6] For any required respirator use, personnel must be properly fit-tested and trained as per OSHA standards.[6]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

This workflow integrates the "what" (the PPE) with the "how" (the procedure) to create a self-validating system of safety from receipt of the chemical to its final disposal.

Step 1: Pre-Handling and Preparation
  • Designate the Area: Cordon off and label the specific area for handling, preferably within a chemical fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them within the fume hood before bringing in the chemical.

  • Don PPE: Before handling the primary container, put on all required PPE in the following order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and nitrile gloves. If a face shield or respirator is required, don them last.

Step 2: Handling and Experimentation
  • Minimize Dust: When transferring the solid, use smooth, deliberate motions. Avoid any actions that could generate dust, such as dropping material from a height or using a puff of air to clean a surface.[1][9]

  • Maintain Containment: Keep the chemical container sealed when not in use.[1][3] Perform all manipulations well inside the fume hood to ensure any potential dust is captured by the ventilation system.

  • No Cross-Contamination: Never eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling is complete and before leaving the work area, even though gloves were worn.[9]

Step-3A: Accidental Release and Spill Cleanup
  • Minor Spills (inside a fume hood):

    • Ensure full PPE is worn.

    • Gently cover the spill with an absorbent material to prevent further aerosolization.

    • Carefully sweep or vacuum the material into a designated, sealable hazardous waste container.[1] Use a vacuum that is rated for hazardous dust if available; do not use compressed air for cleaning.[1]

    • Decontaminate the area with an appropriate solvent and wipe clean. All cleanup materials are considered hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[1]

    • Notify your institution's Environmental Health & Safety (EH&S) department immediately.

    • Prevent entry to the contaminated area.

    • Only personnel trained in hazardous spill response with the appropriate respiratory and body protection should perform the cleanup.[1]

Step-3B: Waste Disposal
  • Segregation and Labeling: All materials that have come into contact with this compound, including empty containers, used gloves, weigh boats, and contaminated wipes, must be disposed of as hazardous waste.[8][9]

  • Containerization: Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.

  • Regulatory Compliance: Waste must be disposed of through an accredited disposal contractor in accordance with all local, state, and national regulations.[9] Do not dispose of this chemical or its contaminated materials in the standard trash or down the drain.[1][2]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations and the critical PPE required at each stage.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operations cluster_contingency Phase 3: Contingency & Disposal Prep Step 1: Pre-Handling ✓ Lab Coat ✓ Goggles & Face Shield ✓ Nitrile Gloves ✓ Fume Hood Verified Handling Step 2: Active Handling (Weighing, Transfer) ✓ Full PPE Maintained ✓ Inside Fume Hood Prep->Handling Proceed to Experiment Spill Step 3A: Spill Response ✓ Full PPE Maintained ✓ Alert Others Handling->Spill Accidental Release Disposal Step 3B: Waste Disposal ✓ Full PPE Maintained ✓ Segregate & Seal Waste Handling->Disposal End of Experiment Spill->Disposal After Cleanup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.